CYM50358
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
N-[4-(aminomethyl)-2,6-dimethylphenyl]-5-(2,5-dichlorophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O2/c1-11-7-13(10-23)8-12(2)19(11)24-20(25)18-6-5-17(26-18)15-9-14(21)3-4-16(15)22/h3-9H,10,23H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJOPXDAQCDRRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314212-39-9 | |
| Record name | 1314212-39-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Mechanism of Action of CYM50358: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CYM50358 is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 4 (S1P₄), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including immune modulation and allergic responses. This document provides an in-depth overview of the mechanism of action of this compound, detailing its interaction with the S1P₄ receptor, its impact on downstream signaling pathways, and the experimental methodologies used to elucidate these properties.
Introduction to this compound
This compound is a small molecule antagonist that exhibits high affinity and selectivity for the human S1P₄ receptor.[1][2][3] By blocking the binding of the endogenous ligand, sphingosine-1-phosphate (S1P), this compound effectively inhibits the initiation of S1P₄-mediated intracellular signaling cascades. Its selectivity profile makes it a valuable tool for investigating the specific roles of the S1P₄ receptor in various biological systems and a potential therapeutic agent for diseases driven by S1P₄ activation, such as allergic asthma.[2][4][5][6]
Quantitative Pharmacological Data
The antagonist potency and selectivity of this compound have been quantified through various in vitro assays. The following table summarizes the key inhibitory concentrations (IC₅₀) of this compound at the S1P₄ receptor and other related S1P receptor subtypes.
| Receptor Subtype | IC₅₀ (nM) | Species | Assay Type | Reference |
| S1P₄ | 25 | Human | β-arrestin recruitment (Tango™ Assay) | [1][2][3] |
| S1P₁ | 6400 | Human | Not specified | [1][2][3] |
| S1P₂ | 3900 | Human | Not specified | [1][3] |
| S1P₃ | >25000 (95% inhibition) | Human | Not specified | [1][3] |
| S1P₅ | 5500 | Human | Not specified | [1][3] |
Mechanism of Action: S1P₄ Receptor Antagonism
The primary mechanism of action of this compound is competitive antagonism at the S1P₄ receptor. The S1P₄ receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαi and Gα₁₂/₁₃ heterotrimeric G proteins.[7][8][9][10] Upon binding of the endogenous ligand S1P, these G proteins are activated, initiating downstream signaling cascades. This compound, by occupying the S1P binding site, prevents this activation.
Inhibition of Gαi-Mediated Signaling
Activation of Gαi by the S1P₄ receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, Gαi activation can stimulate the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[7][9] this compound blocks these Gαi-mediated events.
Inhibition of Gα₁₂/₁₃-Mediated Signaling
The coupling of the S1P₄ receptor to Gα₁₂/₁₃ activates the small GTPase RhoA and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK).[9][10] This pathway is crucial for regulating cytoskeletal dynamics, cell shape, and migration. By antagonizing the S1P₄ receptor, this compound prevents the activation of the RhoA/ROCK pathway.
Signaling Pathway Diagrams
The following diagrams illustrate the S1P₄ receptor signaling pathways and the point of inhibition by this compound.
Experimental Protocols
The pharmacological properties of this compound have been characterized using a variety of in vitro assays. Below are the methodologies for two key experiments.
Tango™ β-Arrestin Recruitment Assay for S1P₄ Antagonist Activity
This cell-based assay is designed to measure receptor-ligand interactions by detecting the recruitment of β-arrestin to the activated GPCR.
-
Cell Line: U2OS cells stably expressing the human S1P₄ receptor fused to a GAL4-VP16 transcription factor via a TEV protease site (Tango™ S1P₄-BLA U2OS cells). These cells also express a β-arrestin/TEV protease fusion protein and a β-lactamase (BLA) reporter gene under the control of a UAS response element.[7][11][12]
-
Principle: Agonist stimulation of the S1P₄ receptor recruits the β-arrestin/TEV protease fusion protein. The TEV protease then cleaves the transcription factor from the receptor, allowing it to translocate to the nucleus and induce the expression of β-lactamase. Antagonists are identified by their ability to inhibit this agonist-induced β-lactamase expression.
-
Protocol Outline:
-
Tango™ S1P₄-BLA U2OS cells are plated in 384-well plates.
-
Cells are pre-incubated with varying concentrations of this compound or vehicle control.
-
An agonist (e.g., S1P) is added at a concentration that elicits a submaximal response (EC₈₀).
-
After incubation, the β-lactamase substrate is added, and the resulting fluorescence resonance energy transfer (FRET) signal is measured.
-
The IC₅₀ value for this compound is determined by quantifying the concentration-dependent inhibition of the agonist-induced signal.
-
Mast Cell Degranulation Assay
This assay assesses the functional consequence of S1P₄ antagonism on a cellular process relevant to allergic responses.[5][6][13]
-
Cell Line: RBL-2H3 rat basophilic leukemia cells, a commonly used model for mast cell degranulation.
-
Principle: The release of β-hexosaminidase, a granular enzyme, is used as a marker for mast cell degranulation. The inhibitory effect of this compound on antigen-induced degranulation is quantified.[13]
-
Protocol Outline:
-
RBL-2H3 cells are sensitized overnight with anti-dinitrophenyl (DNP) IgE.
-
The sensitized cells are washed and then pre-incubated with various concentrations of this compound for 30 minutes.
-
Degranulation is induced by challenging the cells with DNP-human serum albumin (HSA).
-
After incubation, the supernatant is collected, and the β-hexosaminidase activity is measured using a colorimetric substrate.
-
The percentage of inhibition of degranulation by this compound is calculated relative to the antigen-stimulated control.
-
Conclusion
This compound is a highly potent and selective antagonist of the S1P₄ receptor. Its mechanism of action involves the direct blockade of S1P binding, thereby inhibiting the downstream signaling pathways mediated by Gαi and Gα₁₂/₁₃. The ability of this compound to inhibit mast cell degranulation highlights its potential as a therapeutic agent for allergic diseases. The data and experimental protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working with this compound.
References
- 1. usbio.net [usbio.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. S1P4 Receptor Antagonist, this compound The S1P4 Receptor Antagonist, this compound controls the biological activity of S1P4 Receptor. This small molecule/inhibitor is primarily used for Biochemicals applications. | 1314212-39-9 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. koreascience.kr [koreascience.kr]
- 6. Suppressive Effect of this compound S1P4 Antagonist on Mast Cell Degranulation and Allergic Asthma in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Pathways of transduction engaged by sphingosine 1-phosphate through G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Beyond Immune Cell Migration: The Emerging Role of the Sphingosine-1-phosphate Receptor S1PR4 as a Modulator of Innate Immune Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sphingosine-1-phosphate receptors and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Probe Development Efforts to Identify Novel Antagonists of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Probe Development Efforts to Identify Novel Agonists of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Suppressive Effect of this compound S1P4 Antagonist on Mast Cell Degranulation and Allergic Asthma in Mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the S1P4 Receptor Binding Affinity of CYM50358
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the binding affinity of CYM50358 for the Sphingosine-1-Phosphate Receptor 4 (S1P4). It includes quantitative binding data, detailed experimental protocols for the assays used to determine binding affinity, and a visualization of the relevant signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.
Core Data Presentation: Quantitative Binding Affinity of this compound
The binding affinity of this compound has been determined through in vitro pharmacological assays. The following table summarizes the key quantitative data, providing a clear comparison of its potency and selectivity.
| Compound | Target Receptor | Parameter | Value | Cell Line | Assay Type | Reference |
| This compound | S1P4 | IC50 | 25 nM | U2OS | Tango™ β-arrestin recruitment assay | [1][2] |
| This compound | S1P1 | IC50 | 6.4 µM | - | - | [2] |
Note: A lower IC50 value indicates a higher potency of the compound as an antagonist. The data clearly demonstrates that this compound is a potent and selective antagonist for the S1P4 receptor, with significantly weaker activity at the S1P1 receptor.
Experimental Protocols: Methodologies for Key Experiments
The primary method used to determine the antagonist activity of this compound at the S1P4 receptor is the Tango™ GPCR assay. This is a cell-based assay that measures the recruitment of β-arrestin to an activated G-protein coupled receptor (GPCR).
Tango™ β-Arrestin Recruitment Assay for S1P4 Antagonism
Principle: This assay technology utilizes a U2OS cell line engineered to express the human S1P4 receptor fused to a GAL4-VP16 transcription factor via a TEV protease cleavage site.[1][2] The cells also express a β-arrestin/TEV protease fusion protein and a β-lactamase (BLA) reporter gene under the control of a UAS response element.[3] When an agonist binds to the S1P4 receptor, it induces a conformational change that promotes the recruitment of the β-arrestin/TEV protease fusion protein. This brings the TEV protease in proximity to its cleavage site on the receptor, leading to the liberation of the GAL4-VP16 transcription factor. The transcription factor then translocates to the nucleus and activates the transcription of the β-lactamase reporter gene. The resulting β-lactamase activity is measured using a FRET-based substrate, where cleavage of the substrate results in a change in the fluorescence emission ratio. Antagonists are identified by their ability to inhibit the agonist-induced signal.
Detailed Methodology (Generalized):
-
Cell Culture and Plating:
-
Tango™ S1P4-bla U2OS cells are cultured in McCoy's 5A medium supplemented with 10% dialyzed fetal bovine serum, 0.1 mM NEAA, 25 mM HEPES, and 100 U/mL penicillin-streptomycin.
-
Cells are harvested and seeded into 384-well, black-walled, clear-bottom microplates at a density of 10,000 cells per well.
-
The plates are incubated for 16-24 hours at 37°C in a humidified atmosphere of 5% CO2.
-
-
Compound Preparation and Addition:
-
This compound and a known S1P4 agonist (e.g., S1P) are serially diluted in assay buffer (HBSS with 20 mM HEPES and 0.1% BSA) to the desired concentrations.
-
The culture medium is removed from the cell plates and replaced with the compound dilutions. For antagonist determination, cells are pre-incubated with this compound for a specified period before the addition of the agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
-
Incubation:
-
The plates are incubated for 5 hours at 37°C in a humidified atmosphere of 5% CO2 to allow for receptor activation, β-arrestin recruitment, and subsequent β-lactamase expression.
-
-
Substrate Loading and Detection:
-
A β-lactamase substrate solution (e.g., LiveBLAzer™-FRET B/G) is prepared according to the manufacturer's instructions.
-
The substrate solution is added to each well of the assay plate.
-
The plates are incubated for 2 hours at room temperature, protected from light.
-
The fluorescence emission at two wavelengths (e.g., 460 nm and 530 nm for blue and green fluorescence, respectively) is measured using a fluorescence plate reader.
-
-
Data Analysis:
-
The ratio of the two emission intensities is calculated for each well.
-
The antagonist activity of this compound is determined by plotting the emission ratio against the log of the antagonist concentration.
-
The IC50 value, which is the concentration of antagonist that inhibits 50% of the agonist-induced response, is calculated using a non-linear regression analysis.
-
Mandatory Visualizations
S1P4 Receptor Signaling Pathway
Caption: S1P4 receptor signaling cascade initiated by S1P and inhibited by this compound.
Experimental Workflow for S1P4 Antagonist Assay
Caption: Workflow for determining the IC50 of this compound using the Tango™ GPCR assay.
References
CYM50358: A Potent and Selective S1P4 Receptor Antagonist
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
CYM50358 is a potent and selective small molecule antagonist of the Sphingosine-1-phosphate receptor 4 (S1P4). This document provides a comprehensive overview of its molecular structure, physicochemical properties, and biological activity. Detailed experimental protocols for key in vitro and in vivo assays are provided, along with a summary of its mechanism of action and its effects on relevant signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, immunology, and drug development who are interested in the therapeutic potential of targeting the S1P4 receptor.
Molecular Structure and Physicochemical Properties
This compound is an arylcarboxamide derivative with the chemical name N-(4-(aminomethyl)-2,6-dimethylphenyl)-5-(2,5-dichlorophenyl)furan-2-carboxamide.[1] Its molecular and physical characteristics are summarized in the tables below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₁₈Cl₂N₂O₂ | [1][2] |
| Molecular Weight | 389.28 g/mol | [1][2] |
| CAS Number | 1314212-39-9 | [1][2] |
| Appearance | White to off-white or yellow solid/powder | [1] |
| Purity | ≥97% (HPLC) | [1][3] |
| SMILES String | CC1=CC(=CC(=C1NC(=O)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C)CN | [2] |
| InChI Key | QWJOPXDAQCDRRM-UHFFFAOYSA-N | [2] |
Table 2: Solubility and Storage of this compound
| Property | Details | Reference(s) |
| Solubility | DMSO: ~125 mg/mL (321.11 mM) (ultrasonication may be needed). Also soluble in water (as hydrochloride salt) to 100 mM and in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline (≥ 2.08 mg/mL). | [3] |
| Storage (Solid) | Store at -20°C for up to 3 years or at 4°C for up to 2 years. Keep under an inert atmosphere and protect from light. | [1] |
| Storage (In Solution) | Store at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. |
Mechanism of Action and Biological Activity
This compound functions as a potent and selective antagonist of the S1P4 receptor, a G protein-coupled receptor (GPCR) primarily expressed in lymphoid and hematopoietic tissues.[4] By binding to the S1P4 receptor, this compound inhibits the downstream signaling cascades initiated by the endogenous ligand, sphingosine-1-phosphate (S1P).
S1P4 Receptor Signaling Pathway
The S1P4 receptor is known to couple to the Gαi and Gα12/13 families of G proteins. Activation of these pathways by S1P leads to the regulation of various cellular processes, including cell motility, shape, and immune responses. This compound, as an antagonist, blocks these S1P-mediated effects.
In Vitro and In Vivo Activity
This compound has demonstrated potent and selective antagonist activity at the S1P4 receptor in various assays. It exhibits significantly lower potency at other S1P receptor subtypes, highlighting its selectivity.
| Receptor Subtype | IC₅₀ | Reference(s) |
| S1P₄ | 25 nM | |
| S1P₁ | 6.4 µM | |
| S1P₂ | 3.9 µM | |
| S1P₃ | >25 µM (95% inhibition at 25 µM) | |
| S1P₅ | 5.5 µM |
In preclinical models, this compound has shown efficacy in modulating immune responses. Notably, in a murine model of allergic asthma, this compound treatment led to a significant reduction in airway inflammation, mast cell degranulation, and levels of pro-inflammatory cytokines.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the biological activity of this compound.
S1P4 Receptor Antagonist Activity Assay (Tango™ Assay Principle)
The antagonist activity of this compound at the S1P4 receptor was determined using a Tango™ GPCR assay, which measures β-arrestin recruitment to the activated receptor.
References
- 1. An experimental model of asthma in rats using ovalbumin and lipopolysaccharide allergens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suppressive Effect of this compound S1P4 Antagonist on Mast Cell Degranulation and Allergic Asthma in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of Membrane Protein Interactions by Cell-based Tango Assays - PMC [pmc.ncbi.nlm.nih.gov]
CYM50358: A Technical Guide to its Core Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
CYM50358 is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 4 (S1P4). This document provides an in-depth technical guide on the core downstream signaling pathways modulated by this compound. By competitively binding to S1P4, this compound effectively inhibits the receptor's signaling cascades, which are primarily mediated through Gαi and Gα12/13 protein coupling. This antagonism leads to the modulation of key cellular processes including cytoskeletal dynamics, cell migration, and inflammatory responses. This guide details the molecular mechanisms, summarizes key quantitative data, provides experimental protocols for studying these pathways, and visualizes the signaling networks to support further research and drug development efforts targeting the S1P4 receptor.
Introduction to this compound
This compound is a small molecule antagonist with high potency and selectivity for the S1P4 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in hematopoietic and lymphoid tissues. S1P4 is implicated in various physiological and pathological processes, including immune cell trafficking, differentiation, and activation. The antagonistic action of this compound on S1P4 makes it a valuable tool for elucidating the receptor's function and a potential therapeutic agent for inflammatory and autoimmune diseases, such as allergic asthma.[1][2]
Core Downstream Signaling Pathways of S1P4 and their Modulation by this compound
S1P4 activation by its endogenous ligand, sphingosine-1-phosphate (S1P), initiates signaling through two primary G protein families: Gαi and Gα12/13. This compound, as a competitive antagonist, blocks these downstream effects.
Gα12/13-Mediated RhoA Signaling
A major signaling output of S1P4 is the activation of the small GTPase RhoA, mediated by Gα12/13. Upon S1P binding, S1P4 facilitates the exchange of GDP for GTP on Gα12/13, which in turn activates Rho guanine nucleotide exchange factors (RhoGEFs). Activated RhoGEFs then catalyze the conversion of inactive GDP-bound RhoA to its active GTP-bound state. Active RhoA-GTP initiates a cascade of downstream events, most notably through the activation of Rho-associated coiled-coil containing protein kinase (ROCK). This pathway plays a crucial role in regulating actin cytoskeleton dynamics, leading to stress fiber formation, focal adhesion assembly, and changes in cell shape and motility.
By antagonizing S1P4, this compound is predicted to inhibit the S1P-induced activation of the Gα12/13-RhoA pathway. This would result in a reduction of active RhoA-GTP, leading to decreased ROCK activity and subsequent alterations in the actin cytoskeleton.
Gαi-Mediated Signaling
S1P4 also couples to Gαi proteins. Activation of Gαi by S1P4 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). Additionally, the βγ subunits released from the activated Gαi can modulate other effector proteins, including phospholipase C (PLC) and certain ion channels. PLC activation leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively.
This compound's antagonism of S1P4 would therefore be expected to prevent the S1P-mediated inhibition of adenylyl cyclase and the activation of PLC, thereby maintaining basal levels of cAMP and preventing the generation of second messengers derived from PIP2 hydrolysis.
Indirect Modulation of STAT3 Signaling
The Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor involved in cell proliferation, differentiation, and survival, as well as in mediating inflammatory responses. While direct coupling of S1P4 to the JAK/STAT pathway has not been definitively established, S1P receptor signaling can indirectly influence STAT3 activation. This can occur through the modulation of cytokine production, such as Interleukin-6 (IL-6), which is a potent activator of the JAK/STAT3 pathway.[3][4] For instance, in the context of allergic asthma, this compound has been shown to reduce the levels of the Th2 cytokine IL-4.[1][2] By altering the cytokine milieu, this compound may indirectly suppress STAT3 phosphorylation and its downstream transcriptional activity.
Potential Crosstalk with MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another critical signaling cascade that regulates cell growth, proliferation, and differentiation. Some studies suggest that S1P receptors can transactivate receptor tyrosine kinases or that G protein subunits can directly influence components of the MAPK/ERK pathway.[5] The βγ subunits of Gαi, for example, have been implicated in the activation of Ras and the subsequent phosphorylation cascade leading to ERK1/2 activation. Antagonism of S1P4 by this compound could potentially attenuate S1P-mediated activation of the ERK pathway.
Quantitative Data
The following tables summarize the available quantitative data for this compound and its effects on relevant biological systems.
Table 1: Potency and Selectivity of this compound
| Parameter | Receptor | Value | Cell Line | Assay Type | Reference |
| IC50 | S1P4 | 25 nM | U2OS | Reporter Gene Assay | [6] |
| IC50 | S1P1 | 6.4 µM | - | - | [6] |
Table 2: In Vitro Effects of this compound on Mast Cell Degranulation
| Treatment | Concentration | Effect | Cell Line | Assay | Reference |
| This compound | 10 µM | Significant inhibition of β-hexosaminidase release | RBL-2H3 | Degranulation Assay | [1] |
Table 3: In Vivo Effects of this compound in an Ovalbumin-Induced Asthma Model
| Treatment Group | Parameter Measured | Effect of this compound | Reference |
| OVA-induced asthma | Total cells in BALF | 56.6% inhibition (pre-sensitization) | [1] |
| OVA-induced asthma | Total cells in BALF | 41.7% inhibition (pre-challenge) | [1] |
| OVA-induced asthma | Eosinophils in BALF | 69.3% inhibition (pre-sensitization) | [1] |
| OVA-induced asthma | Eosinophils in BALF | 48.5% inhibition (pre-challenge) | [1] |
| OVA-induced asthma | Serum IgE levels | Significant repression | [1] |
| OVA-induced asthma | IL-4 levels in BALF | Significant suppression | [1] |
| OVA-induced asthma | PAS-positive cells (mucin) | Significant suppression | [1] |
Experimental Protocols
Western Blot for Phosphorylated STAT3 (p-STAT3)
This protocol is designed to detect the activation of STAT3 by measuring its phosphorylation at Tyr705.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-STAT3 (Tyr705), Mouse anti-total STAT3
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Culture cells to the desired confluency and treat with this compound at various concentrations for the desired time, followed by stimulation with an appropriate agonist (e.g., IL-6) if necessary. Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE and Western Blotting: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a membrane.
-
Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate. Capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3 and/or a housekeeping protein like β-actin or GAPDH.
RhoA Activation Assay (Rhotekin Pull-Down)
This assay measures the amount of active, GTP-bound RhoA in cell lysates.
Materials:
-
RhoA activation assay kit (containing Rhotekin-RBD beads)
-
Cell lysis buffer provided in the kit
-
Protein assay kit
-
Primary antibody: Mouse anti-RhoA
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
Other reagents and equipment for Western blotting as described above
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound and/or an S1P4 agonist as required. Lyse the cells using the provided lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Pull-Down of Active RhoA: Incubate equal amounts of protein lysate with Rhotekin-RBD beads for 1 hour at 4°C with gentle rotation. The beads will specifically bind to GTP-bound RhoA.
-
Washing and Elution: Pellet the beads by centrifugation and wash them several times to remove non-specifically bound proteins. Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluted samples by Western blotting using an anti-RhoA antibody to detect the amount of pulled-down active RhoA. A sample of the total cell lysate should also be run as a control for the total amount of RhoA.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies mast cell degranulation by measuring the activity of the granule-associated enzyme β-hexosaminidase released into the supernatant.[1]
Materials:
-
RBL-2H3 cells
-
Anti-DNP IgE
-
DNP-HSA (antigen)
-
Tyrode's buffer
-
Substrate solution (p-nitrophenyl-N-acetyl-β-D-glucosaminide)
-
Stop solution (e.g., 0.1 M Na2CO3/NaHCO3)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Sensitization: Seed RBL-2H3 cells in a 96-well plate and sensitize them with anti-DNP IgE overnight.
-
Cell Treatment: Wash the cells with Tyrode's buffer and then pre-incubate with various concentrations of this compound for 30 minutes.
-
Degranulation Induction: Induce degranulation by adding DNP-HSA to the wells. Include control wells for spontaneous release (no antigen) and total release (cells lysed with Triton X-100).
-
Sample Collection: After a 30-minute incubation, centrifuge the plate and collect the supernatants.
-
Enzyme Assay: Incubate the supernatants with the β-hexosaminidase substrate solution. Stop the reaction with the stop solution.
-
Measurement: Measure the absorbance at 405 nm using a plate reader. The percentage of degranulation is calculated relative to the total release control.
Visualizations
This compound Mechanism of Action
Caption: this compound competitively antagonizes the S1P4 receptor.
S1P4 Downstream Signaling Pathways
Caption: Overview of S1P4 downstream signaling pathways.
RhoA Activation Assay Workflow
Caption: Experimental workflow for the RhoA activation assay.
Conclusion
This compound serves as a critical pharmacological tool for probing the function of the S1P4 receptor. Its antagonistic properties disrupt key signaling cascades, primarily the Gα12/13-RhoA and Gαi pathways, and indirectly modulate other important cellular processes, including STAT3 and MAPK/ERK signaling. The detailed understanding of these downstream effects, supported by the quantitative data and experimental protocols provided in this guide, is essential for advancing research into the therapeutic potential of targeting S1P4 in various diseases. Further investigation is warranted to fully elucidate the quantitative impact of this compound on each node of these signaling networks and to explore its efficacy and safety in preclinical and clinical settings.
References
- 1. Suppressive Effect of this compound S1P4 Antagonist on Mast Cell Degranulation and Allergic Asthma in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppressive Effect of this compound S1P4 Antagonist on Mast Cell Degranulation and Allergic Asthma in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. STAT3 activation in response to IL-6 is prolonged by the binding of IL-6 receptor to EGF receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stat3 is tyrosine-phosphorylated through the interleukin-6/glycoprotein 130/Janus kinase pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probe Development Efforts to Identify Novel Antagonists of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Biological Functions of the S1P4 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate (S1P) is a critical bioactive signaling lipid that orchestrates a multitude of cellular processes, including proliferation, migration, and survival. Its effects are mediated through a family of five G protein-coupled receptors (GPCRs), designated S1P1–5.[1][2] While some of these receptors are ubiquitously expressed, the Sphingosine-1-Phosphate Receptor 4 (S1P4), also known as EDG6, exhibits a more restricted expression pattern, primarily confined to hematopoietic and lymphoid tissues.[2][3][4][5] This tissue-specific expression points to a specialized role for S1P4 in the immune system and related pathologies, making it an intriguing target for therapeutic development. This guide provides a comprehensive overview of the core biological functions of the S1P4 receptor, detailing its signaling mechanisms, physiological roles, and the experimental methodologies used for its study.
Molecular Characteristics and Signaling Pathways
S1P4 is a class A GPCR that binds S1P with high affinity. Upon ligand binding, S1P4 undergoes a conformational change that facilitates the activation of heterotrimeric G proteins. Unlike other S1P receptors that can couple to a broader range of G proteins, S1P4 predominantly signals through the Gαi/o and Gα12/13 subfamilies.[5][6]
-
Gαi/o Pathway: Coupling to Gαi/o proteins leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The βγ subunits released upon Gαi/o activation can stimulate Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[3][7] This cascade ultimately results in an increase in intracellular calcium concentrations and the activation of Protein Kinase C (PKC).[3] Furthermore, Gαi/o signaling can activate the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases (ERK1/2).[1][7]
-
Gα12/13 Pathway: Activation of Gα12/13 proteins engages the Rho family of small GTPases, particularly RhoA.[1][6] This leads to the activation of Rho-associated kinase (ROCK), which plays a crucial role in regulating actin dynamics, cytoskeletal rearrangements, cell shape, and motility.[1][6]
The interplay between these pathways dictates the diverse cellular responses mediated by S1P4, which are highly cell-type specific.
Quantitative Data on S1P4 Receptor Interactions
The pharmacological characterization of S1P4 has been advanced by the development of selective ligands and radioligand binding assays. The data reveals nuances in ligand affinity and receptor activation.
| Ligand | Assay Type | Cell Line | Parameter | Value | Reference |
| S1P | Radioligand Binding | CHO cells | Kd | 25.4 ± 10.3 nM | [8] |
| S1P | Radioligand Binding | Ba/F3-S1P4 | IC50 | <5 nM | [9] |
| Dihydrosphingosine-1-Phosphate (DH-S1P) | Radioligand Binding | Ba/F3-S1P4 | Kd | 3.95 ± 0.75 nM | [9] |
| ML248 (Agonist) | Tango™ β-arrestin Assay | U2OS cells | EC50 | 37.7 - 79.1 nM | [7] |
| S1P | Tango™ β-arrestin Assay | U2OS cells | EC50 | 3 nM | [7] |
Biological Functions and Expression Profile
S1P4's expression is predominantly localized to the immune system, suggesting its primary role revolves around immunomodulation.[1][2]
Expression Profile
| Tissue/Cell Type | Expression Level | Method | Reference |
| Lymphoid Tissue (Spleen, Lymph Node, Thymus) | High | mRNA Analysis | [3][4][10] |
| Hematopoietic Tissue (Bone Marrow) | High | mRNA Analysis | [1][4] |
| Lung | Moderate | mRNA Analysis | [4][11] |
| T Lymphocytes (CD4+) | High | mRNA Analysis | [10][12] |
| Dendritic Cells (DCs) | High | - | [1] |
| Mast Cells | Present | - | [13] |
| Macrophages | Present | - | [1] |
| Neutrophils | Present | - | [12] |
Role in the Immune System
S1P4 is a key modulator of both innate and adaptive immunity.[1] Its functions are complex and often context-dependent, influencing immune cell activation, differentiation, and cytokine production.
-
T Cell Function: While S1P1 is the primary driver of lymphocyte egress from lymphoid organs, S1P4's role in T cell migration is less pronounced.[1][12] Instead, S1P4 signaling in T cells, particularly CD4+ T cells, has an immunosuppressive effect. It inhibits T cell proliferation and the secretion of effector cytokines like IL-2, IL-4, and IFN-γ, while promoting the release of the anti-inflammatory cytokine IL-10.[14] Some studies suggest S1P4 may associate with S1P1 on the cell surface, potentially modulating migratory responses.[10]
-
Dendritic Cell (DC) and Macrophage Function: S1P4 plays a significant role in shaping the function of antigen-presenting cells (APCs).[1] In DCs, S1P4 signaling can influence their maturation and cytokine profile, which in turn shapes T cell effector functions.[1] For example, S1P4 activation on DCs can lead to the production of IL-6, a key cytokine for polarizing T helper cells towards the Th17 lineage, which is implicated in certain inflammatory diseases.[1] In macrophages, S1P4 can promote the production of tumor-promoting cytokines like IL-6 and IL-10.[1]
-
Mast Cells: S1P4 is expressed on mast cells, and its absence in mouse models leads to elevated serum IgE levels and hyperresponsiveness in Th2-driven inflammation, suggesting a role in regulating allergic inflammatory responses.[13]
Role in Cancer
The S1P/S1P receptor axis is increasingly recognized for its role in cancer progression. S1P levels are often elevated in the tumor microenvironment.[12]
-
Tumor Immunity: S1P4's role in cancer is multifaceted. In some contexts, S1P4 antagonists might be beneficial by limiting pro-tumor immunity. This could be achieved by reducing the production of IL-17, IL-6, and IL-10, and decreasing neutrophil infiltration.[1] Conversely, studies in murine models of mammary and colorectal cancer have shown that ablating S1P4 can delay tumor development and enhance chemotherapy efficacy.[12] This effect was linked to an increase in the abundance and expansion of cytotoxic CD8+ T cells within the tumor.[12]
-
Direct Tumor Cell Effects: In certain cancer cell lines, such as breast cancer cells, S1P4 signaling has been shown to stimulate ERK1/2 phosphorylation, a pathway often associated with cell proliferation and survival.[1]
Experimental Protocols and Methodologies
Studying S1P4 function requires a range of specialized molecular and cellular assays.
Tango™ GPCR Assay (β-arrestin Recruitment)
This is a high-throughput screening method used to identify agonists or antagonists of S1P4.
-
Principle: The assay utilizes a U2OS cell line engineered to express the S1P4 receptor fused to a transcription factor (GAL4-VP16).[7][15] The cells also express a β-arrestin/TEV protease fusion protein. Upon agonist binding to S1P4, β-arrestin is recruited to the receptor. This brings the TEV protease into proximity, which then cleaves the transcription factor from the receptor.[7][15] The liberated transcription factor translocates to the nucleus and drives the expression of a β-lactamase reporter gene.[7][15]
-
Methodology:
-
Cell Plating: Engineered U2OS cells are plated in microtiter plates.
-
Compound Addition: Test compounds (potential agonists or antagonists) are added to the wells. For antagonist screening, cells are co-incubated with a known S1P4 agonist.
-
Incubation: Plates are incubated to allow for receptor activation and reporter gene expression.
-
Detection: A fluorescent substrate for β-lactamase is added. The resulting fluorescence resonance energy transfer (FRET) signal is measured using a plate reader. An increase in the signal indicates receptor activation (agonism), while a decrease in the agonist-induced signal indicates antagonism.[7]
-
Radioligand Binding Assay
This assay is used to determine the affinity (Kd) and density (Bmax) of receptors in a given cell or membrane preparation.
-
Principle: The assay measures the direct binding of a radioactively labeled ligand to the receptor.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells overexpressing the S1P4 receptor (e.g., Ba/F3-S1P4 cells).[9]
-
Incubation: A constant concentration of radioligand (e.g., [3H]DH-S1P) is incubated with the membranes in the presence of varying concentrations of an unlabeled competitor ligand (for competition assays) or varying concentrations of the radioligand itself (for saturation assays).[9]
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine Kd, Ki, or Bmax values.
-
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
-
Principle: S1P4 coupling to the Gαi/PLC pathway leads to a transient increase in intracellular calcium. This can be detected using calcium-sensitive fluorescent dyes.
-
Methodology:
-
Cell Loading: S1P4-expressing cells (e.g., CHO-K1) are loaded with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: A baseline fluorescence reading is taken.
-
Ligand Addition: The S1P4 agonist is added to the cells.
-
Signal Detection: The change in fluorescence intensity over time is monitored using a fluorometric imaging plate reader (FLIPR) or a flow cytometer. The peak fluorescence response is proportional to the extent of receptor activation.
-
Therapeutic Potential and Conclusion
The specific expression of S1P4 in the immune system makes it an attractive drug target. Unlike S1P1 modulators, which can cause broad immunosuppression by sequestering lymphocytes, targeting S1P4 may offer a more nuanced approach to treating immune-mediated diseases.[1][12]
-
Inflammatory Diseases: S1P4 antagonists could be beneficial in Th17-driven inflammatory conditions by reducing the production of cytokines like IL-6 and IL-17.[1]
-
Cancer Immunotherapy: Modulating S1P4 activity presents a novel strategy for enhancing anti-tumor immunity. S1P4 ablation has been shown to improve the efficacy of chemotherapy by increasing the number of tumor-infiltrating CD8+ T cells.[12]
References
- 1. Beyond Immune Cell Migration: The Emerging Role of the Sphingosine-1-phosphate Receptor S1PR4 as a Modulator of Innate Immune Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine-1-phosphate receptor - Wikipedia [en.wikipedia.org]
- 3. S1PR4 - Wikipedia [en.wikipedia.org]
- 4. uniprot.org [uniprot.org]
- 5. Targeting Sphingosine-1-Phosphate Receptors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The sphingosine 1-phosphate receptor S1P4 regulates cell shape and motility via coupling to Gi and G12/13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Sphingosine 1-phosphate analogue recognition and selectivity at S1P4 within the endothelial differentiation gene family of receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological characterization of human S1P4 using a novel radioligand, [4,5-3H]-dihydrosphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Involvement of sphingosine 1-phosphate (S1P) receptor type 1 and type 4 in migratory response of mouse T cells toward S1P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. S1PR4 ablation reduces tumor growth and improves chemotherapy via CD8+ T cell expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A role for S1P4 receptor expression in the modulation of immune responses and mast cell function | NIH Research Festival [researchfestival.nih.gov]
- 14. Type 4 sphingosine 1-phosphate G protein-coupled receptor (S1P4) transduces S1P effects on T cell proliferation and cytokine secretion without signaling migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Probe Development Efforts to Identify Novel Antagonists of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Synthesis of CYM50358: A Potent and Selective S1P4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of CYM50358, a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 4 (S1P4). This document details the scientific journey from its identification through high-throughput screening to its chemical synthesis and subsequent evaluation in key biological assays. All quantitative data is presented in structured tables, and detailed experimental protocols are provided for key methodologies. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying scientific principles.
Discovery and Pharmacological Profile
This compound was identified through a high-throughput screening of the Molecular Libraries-Small Molecule Repository (MLSMR) collection as a promising antagonist for the S1P4 receptor.[1] The initial hit, a 5-aryl furan-2-arylcarboxamide derivative, underwent rational chemical modifications to improve its potency and physicochemical properties, leading to the discovery of this compound (designated as compound 4v in the discovery publication).[1]
Quantitative Pharmacological Data
This compound exhibits high potency and selectivity for the S1P4 receptor. The following table summarizes the available quantitative data on its receptor binding and functional activity.
| Parameter | Receptor | Value | Assay Type | Reference |
| IC50 | S1P4 | 25 nM | Tango™ β-arrestin recruitment assay | [2] |
| IC50 | S1P1 | 6.4 µM | Tango™ β-arrestin recruitment assay | [2] |
| Selectivity | S1P1 vs S1P4 | ~256-fold | - | [2] |
Chemical Synthesis of this compound
The synthesis of this compound involves a key amide coupling reaction. The general synthetic route is outlined below, followed by a detailed experimental protocol based on the procedures described for analogous compounds in the primary literature.
Synthetic Scheme
References
The Role of Sphingosine-1-Phosphate Receptor 4 (S1P4) in Immune Cell Trafficking: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid that plays a crucial role in a vast array of physiological and pathophysiological processes, including cell survival, proliferation, and migration.[1][2] In the immune system, S1P is a key regulator of immune cell development, activation, and particularly, trafficking.[1][3] Its effects are mediated through a family of five G protein-coupled receptors (GPCRs), designated S1P1–5.[1][4] While the role of S1P1 in lymphocyte egress from secondary lymphoid organs is well-established, the functions of other S1P receptors are still being elucidated.[1][3]
S1P4, also known as EDG6, is of particular interest as its expression is predominantly restricted to hematopoietic and lymphoid tissues.[1][5][6] This specific expression pattern suggests a specialized role for the S1P/S1P4 axis in immunity. While initially overshadowed by S1P1, emerging evidence reveals that S1P4 has a complex and often context-dependent role in modulating the trafficking and function of various immune cell subsets. This guide provides an in-depth technical overview of the core functions of S1P4 in immune cell trafficking, its signaling pathways, and the experimental methodologies used for its study.
S1P4 Signaling Pathways
S1P4 activation by S1P initiates intracellular signaling cascades that regulate cell shape, motility, and function. Unlike other S1P receptors that may couple to a broader range of G proteins, S1P4 primarily signals through the Gαi and Gα12/13 families.[1][7][8][9]
-
Gαi Coupling: This pathway is sensitive to pertussis toxin (PTX).[1][7] Activation of Gαi can lead to the activation of Phospholipase C (PLC) and subsequent increases in cytosolic Ca2+, as well as the activation of the MAPK/ERK signaling cascade.[1][4][5]
-
Gα12/13 Coupling: S1P4 couples effectively to Gα12/13, leading to the potent activation of the small GTPase Rho and its downstream effector, Rho-associated kinase (ROCK).[1][7][9] The Rho/ROCK pathway is a central regulator of actin dynamics, cytoskeletal rearrangement, and cell motility.[1][7][8]
The predominant activation of the RhoA/ROCK pathway appears to be a key feature of S1P4 signaling, affecting actin dynamics to regulate cell shape and the trafficking of other surface receptors.[1]
References
- 1. Beyond Immune Cell Migration: The Emerging Role of the Sphingosine-1-phosphate Receptor S1PR4 as a Modulator of Innate Immune Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S1PR4 is required for plasmacytoid dendritic cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sphingosine 1-phosphate and immune regulation: trafficking and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. S1PR4 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. The sphingosine 1-phosphate receptor S1P4 regulates cell shape and motility via coupling to Gi and G12/13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pathways of transduction engaged by sphingosine 1-phosphate through G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
CYM50358: A Selective S1P4 Receptor Antagonist and its Impact on Cytokine Release
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
CYM50358 is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 4 (S1P4). As a member of the S1P receptor family, S1P4 is primarily expressed in hematopoietic cells, including mast cells and dendritic cells, and is implicated in the modulation of immune responses. This technical guide provides a comprehensive overview of the current understanding of this compound's effect on cytokine release, with a focus on its potential therapeutic applications in inflammatory and allergic diseases. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.
Core Mechanism of Action: S1P4 Antagonism
This compound exerts its biological effects by specifically blocking the binding of the endogenous ligand, sphingosine-1-phosphate (S1P), to the S1P4 receptor. This receptor is a G protein-coupled receptor (GPCR) that, upon activation, can couple to various G proteins to initiate downstream signaling cascades. By inhibiting this interaction, this compound effectively attenuates the cellular responses mediated by S1P4 activation.
Impact on Cytokine Release: A Focus on Allergic Inflammation
Current research highlights the significant role of this compound in modulating cytokine release within the context of allergic asthma. The primary focus of existing studies has been on its effects on T helper 2 (Th2) cytokines, which are key drivers of allergic inflammation.
Quantitative Data on Cytokine Release
The primary quantitative data available for the effect of this compound on cytokine release comes from a study by Jeon et al. (2021) using an ovalbumin (OVA)-induced murine model of allergic asthma. The key findings on Interleukin-4 (IL-4) levels in the bronchoalveolar lavage fluid (BALF) are summarized below.
| Treatment Group | IL-4 Concentration (pg/mL) in BALF (Mean ± SEM) | Statistical Significance vs. OVA Control |
| Control (PBS) | Undetectable | - |
| OVA-induced Asthma | 15.8 ± 2.4 | - |
| This compound (10 mg/kg, before sensitization) + OVA | 4.2 ± 1.1 | p < 0.05 |
| This compound (10 mg/kg, before challenge) + OVA | 5.5 ± 1.5 | p < 0.05 |
Data extracted from Jeon et al., Biomolecules & Therapeutics, 2021.[1]
These results demonstrate that this compound significantly suppresses the OVA-induced increase in IL-4, a critical Th2 cytokine, in the lungs of asthmatic mice.[1]
Effects on Other Cytokines: TNF-α and IL-6
Extensive literature searches did not yield direct evidence of this compound modulating the release of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6). However, a study investigating the role of S1P4 in a neutrophilic asthma model found that while an S1P4 agonist (CYM50308) could inhibit IL-6 production, the antagonist this compound had an "insignificant impact" on M1 macrophage polarization, a primary source of TNF-α and IL-6. This suggests that under the conditions of that specific study, S1P4 antagonism by this compound did not significantly alter the release of these key pro-inflammatory cytokines.
Signaling Pathways
The inhibitory effect of this compound on IL-4 release is likely an indirect consequence of its action on antigen-presenting cells, such as dendritic cells, which in turn influences T helper cell differentiation.
S1P4 is expressed on dendritic cells and its activation is thought to influence the cytokine milieu that directs T helper cell differentiation. By antagonizing S1P4, this compound may alter the signaling within dendritic cells, leading to a reduced capacity to promote Th2 cell differentiation. This would result in lower expression of the master Th2 transcription factor, GATA3, and consequently, decreased production of IL-4.
Experimental Protocols
Ovalbumin (OVA)-Induced Allergic Asthma in Mice
This model is widely used to study the pathophysiology of allergic asthma and to evaluate the efficacy of potential therapeutics.
1. Sensitization:
-
BALB/c mice are sensitized by intraperitoneal (i.p.) injection of 20 µg of ovalbumin emulsified in 2 mg of aluminum hydroxide in 200 µL of sterile phosphate-buffered saline (PBS).
-
A booster sensitization is typically given on day 7 or 14.
2. Drug Administration:
-
This compound (10 mg/kg) or vehicle control is administered i.p. either 30 minutes before each sensitization or 30 minutes before each challenge, depending on the experimental design.
3. Challenge:
-
Mice are challenged with an aerosol of 1% OVA in saline for 30 minutes on consecutive days (e.g., days 21, 22, and 23).
4. Sample Collection and Analysis:
-
24 hours after the final challenge, mice are euthanized.
-
Bronchoalveolar lavage fluid (BALF) is collected by flushing the lungs with PBS.
-
The BALF is centrifuged, and the supernatant is collected for cytokine analysis by ELISA.
-
The cell pellet can be used for differential cell counting.
RBL-2H3 Mast Cell Degranulation Assay
This in vitro assay is used to assess the direct effect of compounds on mast cell degranulation, a key event in the allergic response.
1. Cell Culture and Sensitization:
-
Rat basophilic leukemia (RBL-2H3) cells are cultured in appropriate media.
-
Cells are sensitized overnight with anti-dinitrophenyl (DNP) IgE.
2. Treatment and Stimulation:
-
Sensitized cells are washed and incubated with various concentrations of this compound or vehicle control for a specified period.
-
Degranulation is induced by challenging the cells with DNP-human serum albumin (HSA).
3. Measurement of Degranulation:
-
The release of β-hexosaminidase, a marker of mast cell degranulation, into the supernatant is quantified using a colorimetric or fluorometric assay.
-
The percentage of degranulation is calculated relative to total β-hexosaminidase content in cell lysates.
Conclusion
This compound, as a selective S1P4 receptor antagonist, demonstrates a clear inhibitory effect on the release of the Th2 cytokine IL-4 in a preclinical model of allergic asthma. This effect is likely mediated through the modulation of dendritic cell function and the subsequent skewing of T helper cell differentiation away from a Th2 phenotype. While current evidence does not support a significant role for this compound in modulating TNF-α and IL-6 release, its targeted action on the Th2 axis positions it as a promising candidate for the development of novel therapeutics for allergic diseases. Further research is warranted to fully elucidate the downstream signaling pathways and to explore its efficacy in other inflammatory conditions.
References
CYM50358 for studying innate immunity
An In-depth Technical Guide to CYM50358 for the Study of Innate Immunity
Introduction
Sphingosine-1-phosphate (S1P) is a critical bioactive lipid mediator that orchestrates a wide array of cellular processes through its interaction with a family of five G protein-coupled receptors (S1PR1-5).[1][2] These signaling pathways are fundamental in regulating the immune system, from lymphocyte trafficking to the activation of innate immune responses.[1][3] The S1P4 receptor, in particular, is predominantly expressed on hematopoietic and lymphoid cells, suggesting a specialized role in immunity.[1][4]
This compound is a potent and highly selective antagonist of the S1P4 receptor.[5][6] Its specificity makes it an invaluable chemical probe for elucidating the distinct functions of S1P4 signaling in innate immunity, differentiating its effects from the more broadly expressed S1PR1-3. This guide provides a comprehensive overview of this compound, its mechanism, quantitative effects, and detailed experimental protocols for its application in innate immunity research, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound exerts its effects by competitively binding to the S1P4 receptor, thereby blocking the downstream signaling induced by the endogenous ligand, S1P. The S1P4 receptor is known to couple primarily to Gαi and Gα12/13 G proteins.[1] Activation of these pathways can lead to the inhibition of adenylyl cyclase (via Gαi) and the activation of Rho kinase (via Gα12/13), which influences cytoskeletal rearrangement and cell migration.[1] In the context of innate immunity, S1P4 is expressed on key cell types such as mast cells, dendritic cells, and neutrophils.[4] By antagonizing S1P4, this compound allows for the precise investigation of this receptor's contribution to processes like mast cell degranulation, cytokine release, and immune cell trafficking.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the key quantitative data from in vitro and in vivo studies, demonstrating the efficacy of this compound in modulating immune responses.
Table 1: In Vitro Receptor Selectivity and Potency
| Compound | Target Receptor | Activity | Potency (IC50) | Reference |
| This compound | S1P4 | Antagonist | 25 nM | [5] |
| This compound | S1P1 | Antagonist | 6.4 µM | [5] |
Table 2: In Vivo Effects of this compound in an Ovalbumin-Induced Asthma Model
All data from a study using a 10 mg/kg intraperitoneal dose in mice.[4]
| Parameter Measured | Treatment Timing | Result | % Inhibition vs. OVA Control | Reference |
| Total Cells in BALF | Before Sensitization | Significant Decrease | 56.6% | [4] |
| Total Cells in BALF | Before Challenge | Significant Decrease | 41.7% | [4] |
| Eosinophils in BALF | Before Sensitization | Significant Decrease | 69.3% | [4] |
| Eosinophils in BALF | Before Challenge | Significant Decrease | 48.5% | [4] |
| Lymphocytes in BALF | Both | Significant Decrease | Not Quantified | [4] |
| Serum IgE Levels | Both | Significant Decrease | Not Quantified | [4] |
| IL-4 in BALF | Both | Significant Decrease | Not Quantified | [4] |
| Mucin-Positive Cells | Both | Significant Decrease | Not Quantified | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are key experimental protocols derived from studies utilizing this compound.
Protocol 1: In Vitro Mast Cell Degranulation Assay
This assay measures the ability of this compound to inhibit the release of inflammatory mediators from mast cells.
-
Cell Culture: Culture RBL-2H3 mast cells in appropriate media.
-
Sensitization: Sensitize the cells by incubating them with monoclonal anti-dinitrophenyl (DNP) mouse IgE for 18 hours.
-
Treatment: Pre-treat the sensitized cells with varying concentrations of this compound for 30 minutes.
-
Challenge: Induce degranulation by challenging the cells with DNP-human serum albumin (HSA).
-
Quantification: Measure the extent of degranulation by assessing the activity of β-hexosaminidase released into the cell culture medium. A colorimetric substrate for the enzyme is used for quantification.[4]
-
Controls: Include a basal control (no IgE or HSA) and a positive control (IgE and HSA, no this compound).
Protocol 2: In Vivo Ovalbumin (OVA)-Induced Allergic Asthma Model
This model is used to evaluate the effect of this compound on allergic airway inflammation.
-
Animal Model: Use an appropriate mouse strain (e.g., BALB/c).
-
Sensitization: On days 0 and 14, sensitize the mice via intraperitoneal (i.p.) injection of OVA emulsified in alum.
-
This compound Administration: Administer this compound (e.g., 10 mg/kg, i.p.) according to the experimental design:
-
Pre-sensitization group: Administer 30 minutes before each OVA sensitization injection.
-
Pre-challenge group: Administer 30 minutes before each OVA challenge.[4]
-
-
Airway Challenge: On days 28, 29, and 30, challenge the mice by exposing them to nebulized OVA for a set duration.[4]
-
Sample Collection (24-48h after final challenge):
-
Bronchoalveolar Lavage Fluid (BALF): Collect BALF by flushing the lungs with PBS. Use the fluid for total and differential immune cell counts (e.g., using May-Grünwald staining) and cytokine analysis (e.g., ELISA for IL-4).[4]
-
Blood: Collect blood for measurement of serum IgE levels via ELISA.[4]
-
Lungs: Harvest lung tissue for histological analysis. Fix, embed in paraffin, and stain with Hematoxylin & Eosin (H&E) for general inflammation and Periodic acid-Schiff (PAS) to identify and quantify mucin-producing goblet cells.[4]
-
Mandatory Visualizations
Signaling Pathway of S1P4 Antagonism
Caption: S1P4 receptor signaling and its inhibition by this compound.
Experimental Workflow for In Vivo Asthma Model
Caption: Workflow of the ovalbumin-induced allergic asthma model.
Logical Diagram of this compound's Effectdot
References
- 1. Sphingosine-1-phosphate receptors and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights into sphingosine-1-phosphate recognition and ligand selectivity of S1PR3–Gi signaling complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S1P/S1PR3 signalling axis protects against obesity-induced metabolic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suppressive Effect of this compound S1P4 Antagonist on Mast Cell Degranulation and Allergic Asthma in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for CYM50358, a Selective S1PR4 Antagonist, in In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYM50358 is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 4 (S1PR4). It is a valuable chemical tool for investigating the physiological and pathological roles of S1PR4 signaling in various cellular contexts. S1PR4, a member of the G protein-coupled receptor (GPCR) family, is primarily expressed in hematopoietic and lymphoid tissues and has been implicated in immune cell trafficking, differentiation, and activation. Upon binding its endogenous ligand, sphingosine-1-phosphate (S1P), S1PR4 predominantly couples to Gαi and Gα12/13 proteins. This activation initiates downstream signaling cascades that include the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), resulting in intracellular calcium mobilization.
Note on Functionality: While the topic requests information on this compound as an agonist, extensive scientific literature characterizes this compound as a selective S1PR4 antagonist . These application notes and protocols are therefore based on its established function as an inhibitor of S1PR4 signaling.
Data Presentation
The following table summarizes the quantitative data for this compound, highlighting its potency and selectivity for the S1PR4 receptor.
| Compound | Target Receptor | Assay Type | Parameter | Value | Reference Cell Line |
| This compound | S1PR4 | Antagonist Activity | IC50 | 25 nM | U2OS |
| This compound | S1PR1 | Antagonist Activity | IC50 | 6.4 µM | Not Specified |
S1PR4 Signaling Pathways
Activation of S1PR4 by an agonist initiates a cascade of intracellular events. This compound acts by blocking these pathways. The primary signaling routes are depicted below.
Experimental Protocols
Detailed methodologies for key in vitro cell-based assays to characterize the antagonist activity of this compound are provided below.
S1PR4-Mediated cAMP Inhibition Assay
This assay measures the ability of this compound to counteract the agonist-induced inhibition of cAMP production in cells expressing S1PR4.
Principle: S1PR4 couples to Gαi, which inhibits adenylyl cyclase (AC). In this assay, AC is first stimulated with forskolin to produce a measurable level of cAMP. An S1PR4 agonist is then added to inhibit this production. The antagonist activity of this compound is quantified by its ability to reverse the effect of the agonist, thereby restoring cAMP levels.
Methodology:
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing human S1PR4 in appropriate media.
-
Cell Plating: Seed the cells into a 384-well white microplate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Assay Procedure: a. Remove culture medium and add assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX). b. Add the this compound serial dilutions to the wells and pre-incubate for 30 minutes at 37°C. c. Prepare a stimulation solution containing forskolin (e.g., 10 µM) and an S1PR4 agonist, such as S1P, at a pre-determined EC80 concentration. d. Add the stimulation solution to the wells and incubate for 30 minutes at 37°C.
-
Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF® cAMP dynamic 2 kit or AlphaScreen™ cAMP assay kit) according to the manufacturer's instructions.
-
Data Analysis: Plot the response against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
S1PR4-Mediated Calcium Mobilization Assay
This assay measures the ability of this compound to block the agonist-induced increase in intracellular calcium concentration.
Principle: S1PR4 activation leads to PLC stimulation and a subsequent rise in intracellular Ca²⁺ released from the endoplasmic reticulum. This transient increase can be measured using a calcium-sensitive fluorescent dye. This compound will inhibit this response in a dose-dependent manner.
Methodology:
-
Cell Culture: Culture HEK293 or CHO cells stably expressing human S1PR4.
-
Cell Plating: Seed cells into a 96-well or 384-well black, clear-bottom microplate and incubate overnight.
-
Dye Loading: a. Remove culture medium and wash cells with a suitable assay buffer (e.g., HBSS). b. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's protocol, typically for 1 hour at 37°C.
-
Assay Procedure: a. Wash the cells to remove excess dye. b. Place the plate into a fluorescence kinetic plate reader (e.g., FLIPR® or FlexStation®). c. Add a serial dilution of this compound to the wells and incubate for 15-30 minutes. d. Initiate fluorescence reading and establish a baseline. e. Add an S1PR4 agonist (e.g., S1P at its EC80 concentration, ~10 nM) to all wells.[1][2] f. Continue to record the fluorescence signal for 2-3 minutes to capture the peak calcium response.
-
Data Analysis: Determine the peak fluorescence response for each well. Calculate the percent inhibition for each concentration of this compound relative to the agonist-only control and determine the IC50 value.
Mast Cell Degranulation Assay
This assay assesses the functional consequence of S1PR4 antagonism in a relevant immune cell type, measuring the inhibition of antigen-induced degranulation.
Principle: In rat basophilic leukemia (RBL-2H3) cells, a model for mast cells, cross-linking of IgE receptors by an antigen triggers degranulation and the release of inflammatory mediators, such as β-hexosaminidase. S1PR4 signaling can modulate this process. This assay measures the ability of this compound to inhibit this antigen-induced degranulation.
Methodology:
-
Cell Culture: Culture RBL-2H3 cells in RPMI-1640 medium supplemented with 15% FBS.
-
Sensitization: a. Seed RBL-2H3 cells into a 24-well plate at a density of 2 x 10⁵ cells per well. b. Sensitize the cells by incubating them overnight with anti-dinitrophenyl (DNP) IgE (e.g., 0.5 µg/mL).[3]
-
Assay Procedure: a. Wash the sensitized cells three times with a buffer (e.g., Siraganian buffer) to remove unbound IgE. b. Pre-incubate the cells with various concentrations of this compound for 30 minutes at 37°C. c. Stimulate degranulation by adding DNP-human serum albumin (DNP-HSA) antigen (e.g., 20 ng/mL) and incubate for 15-30 minutes at 37°C.[3]
-
Detection of β-hexosaminidase Release: a. Centrifuge the plate to pellet the cells. b. Transfer an aliquot of the supernatant to a new 96-well plate. c. To measure total β-hexosaminidase release, lyse the cells in a control well with 0.2% Triton X-100. d. Add the substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) to all wells and incubate for 1 hour at 37°C. e. Stop the reaction by adding a stop buffer (e.g., glycine buffer). f. Measure the absorbance at 405 nm.
-
Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition relative to the total release from lysed cells. Determine the inhibitory effect of this compound on antigen-stimulated degranulation.
References
- 1. Probe Development Efforts to Identify Novel Antagonists of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
Application Notes and Protocols for CYM50358 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation: In Vitro Efficacy of CYM50358
The following table summarizes the key quantitative data for this compound in various in vitro assays. This information is crucial for determining the optimal concentration for your specific cell culture experiments.
| Cell Line | Assay Type | Parameter | Value | Notes |
| U2OS (human) | S1PR4 Antagonism (FRET-based) | IC50 | 25 nM | Demonstrates high-potency antagonism of the S1PR4 receptor.[1] |
| RBL-2H3 (rat) | Mast Cell Degranulation (β-hexosaminidase release) | Effective Concentration | 10 µM | Significant inhibition of antigen-induced degranulation was observed at this concentration.[2] |
| - | S1PR1 Inhibition | IC50 | 6.4 µM | Shows selectivity for S1PR4 over S1PR1.[3] |
| Platelets (human) | HSP27 Phosphorylation | Effective Concentration | 10 µM | Markedly reverses the suppressive effect of S1P on collagen-induced phosphorylation of HSP27.[3] |
Signaling Pathway
This compound exerts its effects by blocking the binding of sphingosine-1-phosphate (S1P) to the S1PR4 receptor. S1PR4 couples to the Gαi and Gα12/13 G-protein subunits, leading to the activation of downstream signaling cascades. The Gαi pathway involves the activation of Phospholipase C (PLC), leading to an increase in intracellular calcium and subsequent activation of ERK1/2. The Gα12/13 pathway primarily activates the RhoA/ROCK signaling axis, which plays a crucial role in cytoskeletal rearrangement.
Experimental Protocols
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This protocol is adapted for use with the rat basophilic leukemia cell line RBL-2H3, a common model for studying mast cell degranulation.[4][5][6]
Materials:
-
RBL-2H3 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Anti-DNP IgE
-
DNP-HSA (Dinitrophenyl-Human Serum Albumin)
-
This compound (stock solution in DMSO)
-
Tyrode's Buffer
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG)
-
Stop Solution (e.g., 0.1 M Na2CO3/NaHCO3, pH 10.0)
-
96-well plates
Experimental Workflow:
Protocol:
-
Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of 5 x 104 cells/well and culture overnight.
-
Sensitization: The next day, sensitize the cells by incubating them with 0.5 µg/mL anti-DNP IgE in complete medium for 18-24 hours.
-
Washing: Wash the cells twice with Tyrode's buffer to remove unbound IgE.
-
Treatment: Pre-incubate the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) in Tyrode's buffer for 30 minutes at 37°C.[2]
-
Stimulation: Induce degranulation by adding DNP-HSA to a final concentration of 100 ng/mL and incubate for 1 hour at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.
-
β-Hexosaminidase Assay:
-
In a new 96-well plate, mix 50 µL of the collected supernatant with 50 µL of 1 mM PNAG in 0.1 M citrate buffer (pH 4.5).
-
Incubate the plate at 37°C for 1 hour.[4]
-
Stop the reaction by adding 200 µL of stop solution.
-
-
Data Acquisition: Measure the absorbance at 405 nm using a microplate reader. The percentage of β-hexosaminidase release is calculated relative to the total release from cells lysed with Triton X-100.
HSP27 Phosphorylation Assay (Western Blot)
This protocol provides a general framework for assessing the effect of this compound on HSP27 phosphorylation. It is important to optimize antibody concentrations and incubation times for your specific cell type and experimental conditions.
Materials:
-
Cells of interest (e.g., human platelets, endothelial cells)
-
Cell culture medium and supplements
-
S1P (Sphingosine-1-Phosphate)
-
This compound
-
Lysis buffer (RIPA or similar) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-HSP27 (Ser82) and Mouse anti-total-HSP27
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
Experimental Workflow:
Protocol:
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours, if necessary.
-
Pre-treat the cells with this compound (e.g., 10 µM) or vehicle for 1 hour.
-
Stimulate the cells with S1P for the desired time (e.g., 30 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-HSP27 (Ser82) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane extensively with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total HSP27 to normalize for protein loading.
-
Quantify the band intensities using densitometry software.
-
Conclusion
This compound is a specific and potent tool for the in vitro study of S1PR4-mediated signaling. The optimal concentration of this compound will vary depending on the cell type and the specific biological question being addressed. The provided protocols and data serve as a starting point for designing and executing experiments to elucidate the role of S1PR4 in various cellular processes. It is recommended to perform dose-response experiments to determine the optimal concentration for each specific application.
References
- 1. researchgate.net [researchgate.net]
- 2. Suppressive Effect of this compound S1P4 Antagonist on Mast Cell Degranulation and Allergic Asthma in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of the IgE-Mediated Activation of RBL-2H3 Cells by TIPP, a Novel Thymic Immunosuppressive Pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
CYM50358: Application Notes and Protocols for a Selective S1P4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYM50358 is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 4 (S1P4).[1] S1P4 is a G protein-coupled receptor predominantly expressed in hematopoietic cells and lymphoid tissues, playing a crucial role in immune regulation.[2][3] As a selective antagonist, this compound serves as a valuable chemical tool for investigating the physiological and pathological roles of S1P4 signaling. Its potential therapeutic applications are being explored in inflammatory and autoimmune disorders, such as allergic asthma.[4][5][6][7] This document provides detailed information on the solubility of this compound, protocols for its use in in-vitro and in-vivo studies, and an overview of the S1P4 signaling pathway.
Data Presentation: Solubility of this compound
This compound is available as a hydrochloride salt and a free base. The solubility can vary depending on the form and the solvent. It is crucial to use freshly opened, anhydrous solvents, as hygroscopic solvents like DMSO can significantly impact solubility.[1] Ultrasonic treatment may be required to achieve complete dissolution.[1]
| Solvent | Form | Concentration | Notes |
| DMSO | Hydrochloride | up to 100 mM | --- |
| DMSO | Free Base | 125 mg/mL (~321.11 mM) | Ultrasonic treatment may be necessary. Use of newly opened DMSO is recommended.[1] |
| Water | Hydrochloride | up to 100 mM | --- |
| In Vivo Formulation | N/A | ≥ 2.08 mg/mL (~5.34 mM) | A clear solution can be prepared by sequentially adding 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] |
| In Vivo Formulation | N/A | ≥ 2.08 mg/mL (~5.34 mM) | A clear solution can be prepared by sequentially adding 10% DMSO to 90% Corn Oil.[1] |
Signaling Pathway
This compound exerts its effects by selectively blocking the S1P4 receptor, thereby inhibiting the downstream signaling cascades initiated by its natural ligand, sphingosine-1-phosphate (S1P). The S1P4 receptor is known to couple to Gαi and Gα12/13 G proteins.[3] Activation of these pathways can lead to the regulation of various cellular processes, including cell migration, differentiation, and cytokine production.[2][3]
Experimental Protocols
The following are example protocols for the use of this compound in common experimental settings. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
In Vitro: Mast Cell Degranulation Assay
This protocol is adapted from studies on the effect of this compound on antigen-induced degranulation in RBL-2H3 mast cells.[6]
Materials:
-
RBL-2H3 cells
-
Anti-dinitrophenyl (DNP) IgE
-
DNP-human serum albumin (HSA)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
β-hexosaminidase substrate (p-nitrophenyl-N-acetyl-β-D-glucosaminide)
-
Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10)
-
Plate reader
Procedure:
-
Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Sensitization: Sensitize the cells with anti-DNP IgE (e.g., 0.5 µg/mL) for 18-24 hours.
-
Pre-treatment with this compound: Wash the cells with an appropriate buffer (e.g., Tyrode's buffer). Add fresh buffer containing various concentrations of this compound (e.g., 1-10 µM) or vehicle (DMSO) and incubate for 30 minutes.
-
Antigen Challenge: Induce degranulation by adding DNP-HSA (e.g., 100 ng/mL) and incubate for 30-60 minutes at 37°C.
-
Measurement of Degranulation:
-
Collect the supernatant from each well.
-
To measure β-hexosaminidase release, incubate the supernatant with the substrate solution.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at 405 nm using a plate reader.
-
-
Data Analysis: Calculate the percentage of degranulation relative to control cells (antigen-stimulated, vehicle-treated).
In Vivo: Allergic Asthma Mouse Model
This protocol is a general guideline based on studies using this compound in an ovalbumin (OVA)-induced allergic asthma model in mice.[4][6]
Materials:
-
BALB/c mice
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
This compound in vivo formulation (see solubility table)
-
Phosphate-buffered saline (PBS)
-
Nebulizer
Procedure:
-
Sensitization:
-
On day 0 and day 14, sensitize mice by intraperitoneal (i.p.) injection of OVA (e.g., 20 µg) emulsified in Alum (e.g., 2 mg).
-
-
This compound Administration:
-
Prophylactic treatment: Administer this compound (e.g., 10 mg/kg, i.p.) 30 minutes before each OVA sensitization.
-
Therapeutic treatment: Administer this compound (e.g., 10 mg/kg, i.p.) 30 minutes before each OVA challenge.
-
-
Antigen Challenge:
-
On days 28, 29, and 30, challenge the mice with nebulized OVA (e.g., 1% in PBS) for 30 minutes.
-
-
Endpoint Analysis (24-48 hours after the last challenge):
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell infiltration (e.g., eosinophils, lymphocytes).
-
Lung Histology: Perfuse and fix the lungs for histological analysis (e.g., H&E staining for inflammation, PAS staining for mucus production).
-
Serum IgE Levels: Collect blood to measure serum IgE levels by ELISA.
-
Cytokine Analysis: Measure cytokine levels (e.g., IL-4, IL-5, IL-13) in BAL fluid or lung homogenates by ELISA or other methods.
-
Conclusion
This compound is a powerful tool for studying the role of the S1P4 receptor in various biological processes, particularly within the immune system. Proper handling and consideration of its solubility are essential for obtaining reliable and reproducible results. The provided protocols offer a starting point for researchers to design and execute experiments aimed at elucidating the function of S1P4 and exploring the therapeutic potential of its antagonism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Beyond Immune Cell Migration: The Emerging Role of the Sphingosine-1-phosphate Receptor S1PR4 as a Modulator of Innate Immune Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Beyond Immune Cell Migration: The Emerging Role of the Sphingosine-1-phosphate Receptor S1PR4 as a Modulator of Innate Immune Cell Activation | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Suppressive Effect of this compound S1P4 Antagonist on Mast Cell Degranulation and Allergic Asthma in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. koreascience.kr [koreascience.kr]
Preparing Stock Solutions of CYM50358: A Detailed Guide for Researchers
Abstract
This application note provides detailed protocols for the preparation of stock solutions of CYM50358, a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 4 (S1P4).[1][2][3] Accurate preparation of stock solutions is critical for ensuring experimental reproducibility and obtaining reliable data in cell-based assays and in vivo studies. This document outlines the necessary materials, step-by-step procedures for dissolution, and recommendations for storage to maintain the integrity and activity of the compound. The provided protocols are intended for researchers, scientists, and drug development professionals working with this compound.
Introduction to this compound
This compound is a small molecule inhibitor that selectively targets the S1P4 receptor with a reported IC50 of 25 nM.[2] It displays significantly less potent inhibition of other S1P receptor subtypes, such as S1PR1 (IC50 = 6.4 μM), making it a valuable tool for investigating the specific roles of S1P4 in various physiological and pathological processes.[2] Research applications for this compound include the study of influenza infections, allergic asthma, and mast cell degranulation.[3][4][5] The compound is typically supplied as a solid, off-white to yellow powder.[2]
This compound exerts its effects by blocking the signaling cascade initiated by the binding of sphingosine-1-phosphate (S1P) to the S1P4 receptor. This G-protein coupled receptor is known to signal through Gi and G12/13 alpha subunits, influencing downstream pathways such as Rho kinase activation and cytoskeletal rearrangement.[6]
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.
| Property | Value | Reference |
| Molecular Weight | 389.28 g/mol (free base)[2], 425.74 g/mol (hydrochloride salt)[1] | [1][2] |
| Formula | C20H18Cl2N2O2 (free base)[2], C20H18Cl2N2O2 · HCl (hydrochloride salt)[1] | [1][2] |
| Appearance | Off-white to yellow solid | [2] |
| Purity | ≥97% | [1] |
| CAS Number | 1314212-39-9 (free base)[2], 1781750-72-8 (hydrochloride salt)[1] | [1][2] |
Solubility and Recommended Solvents
This compound exhibits good solubility in common organic solvents, which is a critical factor for the preparation of high-concentration stock solutions.
| Solvent | Solubility | Notes | Reference |
| DMSO | ≥ 100 mM[1], 125 mg/mL (~321 mM)[2] | Ultrasonic assistance may be required. Use of newly opened, low-water content DMSO is recommended as the compound is hygroscopic.[2] | [1][2] |
| Water | Soluble to 100 mM (hydrochloride salt) | [1] | [1] |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Calibrated pipettes and sterile tips
Preparation of a 10 mM DMSO Stock Solution (for in vitro use)
This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting concentration for cell-based assays.
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 60 minutes before opening to minimize condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution of the free base (MW: 389.28), weigh out 3.89 mg.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[2]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.
Stock Solution Storage and Stability
Proper storage is crucial to maintain the biological activity of this compound stock solutions.
| Storage Condition | Duration | Notes | Reference |
| Solid Powder | Up to 3 years at -20°C, 2 years at 4°C | Store in a tightly sealed vial. | [2] |
| In Solvent | Up to 6 months at -80°C, up to 1 month at -20°C | Store in tightly sealed, single-use aliquots. | [2] |
Note: Long-term storage of bioactive compounds in solution is generally not recommended. It is best to prepare fresh solutions for experiments whenever possible.
Visualization of Key Processes
This compound Mechanism of Action
Caption: Mechanism of this compound as an S1P4 receptor antagonist.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solutions.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Suppressive Effect of this compound S1P4 Antagonist on Mast Cell Degranulation and Allergic Asthma in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. koreascience.kr [koreascience.kr]
- 6. Sphingosine-1-phosphate receptors and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
Administration of CYM50358 for Mouse Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the administration of CYM50358, a potent and selective Sphingosine-1-Phosphate Receptor 4 (S1P4) antagonist, in mouse studies.[1][2] The protocols outlined below are based on established methodologies for investigating the therapeutic potential of this compound in preclinical models of allergic asthma.[3][4][5]
Mechanism of Action
This compound functions by selectively blocking the S1P4 receptor.[1][2] This antagonism has been demonstrated to inhibit the degranulation of mast cells, a key event in the inflammatory cascade associated with allergic responses.[3][4][5] By inhibiting this process, this compound can attenuate the release of pro-inflammatory mediators, thereby reducing the severity of allergic inflammation.
Signaling Pathway
Caption: this compound antagonizes the S1P4 receptor, inhibiting mast cell degranulation.
Experimental Protocols
In Vivo Allergic Asthma Model in Mice
This protocol describes the use of this compound in an ovalbumin (OVA)-induced allergic asthma model in mice.[3]
Materials:
-
This compound
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
Phosphate-buffered saline (PBS)
-
Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline or 10% DMSO, 90% Corn oil)[1]
-
Mice (e.g., BALB/c)
Procedure:
-
Sensitization:
-
On day 0 and day 14, sensitize mice with an intraperitoneal (i.p.) injection of 50 µg OVA emulsified in 1 mg of aluminum hydroxide.[3]
-
-
This compound Administration (Treatment Groups):
-
Prophylactic Treatment (Before Sensitization): Administer this compound (10 mg/kg, i.p.) 30 minutes before each OVA sensitization on days 0 and 14.[3]
-
Therapeutic Treatment (Before Challenge): Administer this compound (10 mg/kg, i.p.) 30 minutes before each OVA challenge on days 28, 29, and 30.[3]
-
Control Group: Administer the vehicle alone following the same schedule as the treatment groups.
-
-
Challenge:
-
On days 28, 29, and 30, challenge the mice by exposing them to nebulized 1% OVA in PBS for 30 minutes.[3]
-
-
Endpoint Analysis (Day 32):
-
Collect bronchoalveolar lavage fluid (BALF) to analyze inflammatory cell infiltration.
-
Collect blood for serum IgE level analysis.
-
Harvest lung tissue for histological examination.[3]
-
Caption: Workflow of the OVA-induced allergic asthma model and this compound administration.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of this compound in a mouse model of allergic asthma.[3]
Table 1: Effect of this compound on Inflammatory Cells in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Total Cells (% of Control) | Eosinophils (% of Control) | Lymphocytes (% of Control) |
| OVA + Vehicle | 293.1% | Increased | Increased |
| OVA + this compound (Before Sensitization) | 127.2% (56.6% reduction vs. OVA) | 30.7% (69.3% reduction vs. OVA) | Decreased |
| OVA + this compound (Before Challenge) | 170.9% (41.7% reduction vs. OVA) | 51.5% (48.5% reduction vs. OVA) | Decreased |
Table 2: Effect of this compound on Other Allergic Inflammation Markers
| Treatment Group | Serum IgE Levels | Lung IL-4 Levels | Lung Inflammatory Score | PAS-Stained Mucin-Secreting Cells |
| OVA + Vehicle | Increased | Increased | Increased | Increased |
| OVA + this compound (Before Sensitization) | Inhibited Increase | Inhibited Increase | Reduced | Reduced |
| OVA + this compound (Before Challenge) | Inhibited Increase | Inhibited Increase | Reduced | Reduced |
Conclusion
The administration of this compound via intraperitoneal injection at a dose of 10 mg/kg has been shown to be effective in mitigating allergic airway inflammation in a mouse model.[3] The provided protocols and data serve as a valuable resource for researchers designing and conducting preclinical studies with this S1P4 antagonist. Careful consideration of the experimental design, including the timing of administration relative to sensitization and challenge, is crucial for elucidating the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Suppressive Effect of this compound S1P4 Antagonist on Mast Cell Degranulation and Allergic Asthma in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. koreascience.kr [koreascience.kr]
- 5. Suppressive Effect of this compound S1P4 Antagonist on Mast Cell Degranulation and Allergic Asthma in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CYM50358 in Mast Cell Degranulation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CYM50358, a potent and selective sphingosine-1-phosphate receptor 4 (S1P4) antagonist, in mast cell degranulation assays. This document includes detailed protocols, data presentation, and visualizations to facilitate the study of mast cell inhibition and the development of potential therapeutics for allergic and inflammatory diseases.
Introduction
Mast cells are critical effector cells in allergic responses, releasing a variety of inflammatory mediators upon activation.[1][2] Sphingosine-1-phosphate (S1P) has emerged as a key signaling molecule in mast cell function.[2] this compound is a selective antagonist of the S1P4 receptor, offering a valuable tool to investigate the role of this specific receptor in mast cell degranulation and to explore its therapeutic potential.[3][4][5][6][7] This document outlines the use of this compound in a common in vitro model for studying mast cell degranulation, the RBL-2H3 cell line.[3]
Mechanism of Action
This compound functions as a potent and selective antagonist of the S1P4 receptor, with a reported IC50 of 25 nM.[6][7] It exhibits significantly lower potency against other S1P receptor subtypes, making it a specific tool for probing S1P4-mediated signaling pathways.[7] In the context of mast cells, antigen-induced cross-linking of IgE receptors (FcεRI) can lead to the activation of sphingosine kinases and the production of S1P.[2] S1P can then act on S1P receptors, including S1P4, to modulate mast cell degranulation. By blocking the S1P4 receptor, this compound is hypothesized to inhibit this signaling cascade, thereby reducing the release of inflammatory mediators.[3]
Quantitative Data Summary
The following table summarizes the inhibitory effect of this compound on antigen-induced degranulation in RBL-2H3 mast cells, as measured by the release of β-hexosaminidase.
| Concentration of this compound | Mean Inhibition of β-hexosaminidase Release (%) | Standard Error of the Mean (SEM) |
| 1 µM | Not significant | - |
| 3 µM | ~20% | - |
| 10 µM | ~50% (Significant) | - |
Data adapted from "Suppressive Effect of this compound S1P4 Antagonist on Mast Cell Degranulation and Allergic Asthma in Mice". The original study demonstrated a concentration-dependent inhibition, with significant suppression observed at 10 μM.[3]
Experimental Protocols
In Vitro Mast Cell Degranulation Assay Using RBL-2H3 Cells
This protocol details the steps for assessing the inhibitory effect of this compound on antigen-induced degranulation of RBL-2H3 rat basophilic leukemia cells.[3] Degranulation is quantified by measuring the activity of the granular enzyme β-hexosaminidase released into the cell culture supernatant.[3][8]
Materials:
-
RBL-2H3 cells
-
Monoclonal anti-dinitrophenyl (DNP) mouse IgE
-
Dinitrophenyl-human serum albumin (DNP-HSA)
-
This compound
-
Complete cell culture medium (e.g., MEM with 20% FBS and antibiotics)
-
Tyrode's buffer
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG)
-
Citrate buffer
-
Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10.0)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Sensitization:
-
Seed RBL-2H3 cells in a 96-well plate at an appropriate density.
-
Sensitize the cells with monoclonal anti-DNP IgE overnight in complete cell culture medium.[3]
-
-
Cell Washing:
-
The following day, gently wash the sensitized cells twice with Tyrode's buffer to remove unbound IgE.
-
-
This compound Treatment:
-
Prepare various concentrations of this compound in Tyrode's buffer.
-
Add the this compound solutions to the respective wells and incubate for 30 minutes at 37°C.[3] Include a vehicle control (e.g., DMSO).
-
-
Antigen Challenge:
-
Sample Collection:
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant from each well for the β-hexosaminidase assay.
-
-
β-Hexosaminidase Assay:
-
Add an aliquot of the supernatant to a new 96-well plate.
-
Add the PNAG substrate solution (dissolved in citrate buffer) to each well.
-
Incubate the plate at 37°C for an appropriate time (e.g., 60-90 minutes) to allow for the colorimetric reaction to develop.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm using a microplate reader.[9]
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each condition relative to the total release (determined by lysing a set of control cells with a detergent like Triton X-100).
-
Determine the concentration-dependent inhibitory effect of this compound.
-
Visualizations
Signaling Pathway of Mast Cell Degranulation and Inhibition by this compound
References
- 1. Mast Cell Degranulation Assay - Cellomatics Biosciences [cellomaticsbio.com]
- 2. Frontiers | Role of Sphingosine-1-Phosphate in Mast Cell Functions and Asthma and Its Regulation by Non-Coding RNA [frontiersin.org]
- 3. Suppressive Effect of this compound S1P4 Antagonist on Mast Cell Degranulation and Allergic Asthma in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. koreascience.kr [koreascience.kr]
- 5. Suppressive Effect of this compound S1P4 Antagonist on Mast Cell Degranulation and Allergic Asthma in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. S1P4 Receptor Antagonist, this compound The S1P4 Receptor Antagonist, this compound controls the biological activity of S1P4 Receptor. This small molecule/inhibitor is primarily used for Biochemicals applications. | 1314212-39-9 [sigmaaldrich.com]
- 8. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: CYM50358 for Influenza A Virus Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding and potential research applications of CYM50358 in the context of Influenza A virus infection. While direct research on this compound's efficacy against influenza A virus is emerging, this document extrapolates from its known mechanism of action and the broader, more established role of sphingosine-1-phosphate (S1P) receptor modulation in influenza-induced pathology.
Introduction
Influenza A virus infection poses a significant global health threat, primarily due to the induction of an excessive inflammatory response, often termed a "cytokine storm," which leads to acute lung injury (ALI) and acute respiratory distress syndrome (ARDS). The sphingosine-1-phosphate (S1P) signaling pathway has been identified as a critical regulator of the immune response, presenting a promising therapeutic target. This compound is a potent and selective antagonist of the S1P receptor 4 (S1PR4). While much of the research in the context of influenza has focused on S1PR1 agonists, the immunomodulatory properties of S1PR4 antagonists like this compound suggest a potential role in mitigating influenza-induced inflammation.
This compound: A Selective S1PR4 Antagonist
This compound is a well-characterized selective antagonist for S1PR4, with a significantly lower affinity for other S1P receptors like S1PR1.[1] Its primary mechanism of action involves blocking the signaling mediated by S1PR4, which is expressed on various immune cells.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and provides a comparison with the S1PR1 agonist, CYM5442, which has been more extensively studied in the context of influenza.
| Compound | Target | Potency | Therapeutic Effect in Influenza Models | Reference |
| This compound | S1PR4 Antagonist | IC50: 25 nM | Research for influenza infection is suggested, but direct antiviral or anti-inflammatory efficacy data in influenza models is not yet detailed. | [1][2] |
| S1PR1 Antagonist | IC50: 6.4 μM | [1] | ||
| CYM5442 | S1PR1 Agonist | Not Specified | Alleviates acute lung injury induced by H1N1 virus; Suppresses excessive immune response; Does not affect viral clearance. | [3] |
Signaling Pathways in Influenza A Virus Infection and S1P Receptor Modulation
Proposed Mechanism of S1PR4 Antagonism in Influenza-Related Inflammation
While direct evidence is pending, the known anti-inflammatory effects of this compound in other models, such as allergic asthma, suggest a potential mechanism for its use in influenza research. By blocking S1PR4, this compound may inhibit the activation and degranulation of mast cells and modulate the function of other immune cells, thereby reducing the production of pro-inflammatory cytokines that contribute to the cytokine storm in severe influenza.
Caption: Proposed mechanism of this compound in mitigating influenza-induced inflammation.
Established Role of S1PR1 Agonism in Influenza A Virus-Induced Acute Lung Injury
Research has demonstrated a protective role for S1PR1 signaling in H1N1 infection. Activation of S1PR1 by agonists like CYM5442 has been shown to alleviate immune-mediated pulmonary injury.[3] This protective effect is attributed to the suppression of the MAPK and NF-kB signaling pathways, which are key drivers of the inflammatory response.[3]
Caption: S1PR1 agonist pathway in reducing influenza-induced acute lung injury.
Experimental Protocols
The following are generalized protocols that can be adapted for the investigation of this compound in the context of influenza A virus research.
In Vitro: Inhibition of Influenza A Virus-Induced Cytokine Expression in Human Pulmonary Microvascular Endothelial Cells (HPMEC)
Objective: To determine the effect of this compound on the expression of pro-inflammatory cytokines and chemokines in HPMEC infected with influenza A virus.
Materials:
-
Human Pulmonary Microvascular Endothelial Cells (HPMEC)
-
Influenza A virus (e.g., H1N1 strain)
-
This compound
-
Cell culture medium and supplements
-
Reagents for RNA extraction and quantitative PCR (qPCR)
-
Reagents for Western Blotting
Protocol:
-
Cell Culture and Infection:
-
Culture HPMEC to 80-90% confluency.
-
Pre-treat cells with varying concentrations of this compound for 1-2 hours.
-
Infect the cells with influenza A virus at a multiplicity of infection (MOI) of 1.
-
Incubate for 24 hours.
-
-
RNA Extraction and qPCR:
-
Harvest the cells and extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Conduct qPCR to measure the expression levels of target genes (e.g., IL-6, TNF-α, CXCL8) relative to a housekeeping gene.
-
-
Protein Analysis (Western Blot):
-
Lyse cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe with primary antibodies against proteins of interest (e.g., phosphorylated NF-kB) and a loading control.
-
Incubate with secondary antibodies and visualize bands.
-
In Vivo: Evaluation of this compound in a Mouse Model of Influenza A Virus Infection
Objective: To assess the therapeutic efficacy of this compound in reducing lung injury and inflammation in mice infected with influenza A virus.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
Influenza A virus (mouse-adapted strain)
-
This compound
-
Vehicle for this compound administration
-
Anesthesia
-
Materials for bronchoalveolar lavage (BAL) and lung tissue collection
Protocol:
-
Animal Infection and Treatment:
-
Anesthetize mice and intranasally infect them with a sublethal dose of influenza A virus.
-
Administer this compound (e.g., via intraperitoneal injection) at a predetermined dose, starting at a specified time point post-infection (e.g., 24 hours).
-
Include a vehicle control group.
-
-
Monitoring:
-
Monitor mice daily for weight loss and survival.
-
-
Sample Collection (at a specified day post-infection):
-
Euthanize mice and perform bronchoalveolar lavage (BAL) to collect BAL fluid.
-
Perfuse the lungs and collect lung tissue.
-
-
Analysis:
-
BAL Fluid: Perform cell counts and differentials. Measure cytokine levels using ELISA or multiplex assays.
-
Lung Tissue: Homogenize for viral titer determination (e.g., plaque assay or TCID50). Process a portion for histopathological analysis (H&E staining) to assess lung injury.
-
Experimental Workflow Diagram
Caption: General workflow for investigating this compound in influenza A virus research.
Conclusion
This compound, as a selective S1PR4 antagonist, presents an intriguing candidate for investigation in the context of influenza A virus-induced inflammation. While direct evidence of its efficacy is still needed, its known immunomodulatory functions provide a strong rationale for further research. The protocols and background information provided herein are intended to serve as a guide for researchers and scientists in designing and executing experiments to explore the therapeutic potential of this compound in combating influenza. The more established role of S1PR1 agonists in mitigating influenza-induced lung injury highlights the therapeutic promise of targeting the S1P signaling pathway.
References
Application Notes: CYM50358 in Ovalbumin-Induced Allergic Asthma Model
Introduction
Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness, mucus overproduction, and infiltration of inflammatory cells, particularly eosinophils.[1][2] Sphingosine-1-phosphate (S1P), a signaling lipid, has been identified as a key mediator in the pathophysiology of asthma, with elevated levels found in the bronchoalveolar lavage fluid (BALF) of asthma patients following antigen exposure.[3] S1P exerts its effects through a family of five G-protein coupled receptors (S1PR1-5).[3][4] The S1P4 receptor, while known to be present on mast cells, has been a less-explored target in the context of allergic asthma.[3][5][6]
CYM50358 is a potent and selective antagonist of the S1P4 receptor, with an IC50 of 25 nM.[7] Research in a preclinical, ovalbumin (OVA)-induced allergic asthma model has demonstrated that this compound effectively suppresses key features of the disease.[3][5] By blocking the S1P4 receptor, this compound inhibits mast cell degranulation, a critical event in the allergic cascade.[3] This leads to a significant reduction in airway inflammation, evidenced by decreased eosinophil and lymphocyte accumulation in the lungs, lower levels of Th2 cytokine IL-4, and reduced serum IgE.[3][5][6] Furthermore, histological analysis has confirmed that this compound administration reduces lung inflammation and mucus production.[3][5][6] These findings suggest that the S1P4 antagonist this compound holds therapeutic potential for the treatment of allergic asthma.[3][5]
Quantitative Data Summary
The following tables summarize the key quantitative outcomes of this compound treatment in an ovalbumin-induced allergic asthma mouse model.
Table 1: Effect of this compound on Inflammatory Cells in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Total Cells (% Inhibition) | Eosinophils (% Inhibition) |
|---|---|---|
| This compound (before sensitization) | 56.6% | 69.3% |
| This compound (before challenge) | 41.7% | 48.5% |
Data derived from a study where this compound was administered at 10 mg/kg.[3]
Table 2: Effect of this compound on Key Biomarkers and Histological Score
| Parameter | Effect of this compound Administration |
|---|---|
| Serum IgE Levels | Inhibited OVA-induced increase.[3][5] |
| BALF IL-4 Levels | Inhibited OVA-induced increase.[3][5] |
| Lung Inflammatory Score | Reduced scores in histological studies.[3][5][6] |
| PAS-Stained Cells (Mucus) | Reduced number of PAS-positive cells in the lungs.[3][5][6] |
Experimental Protocols
Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model
This protocol describes a standard method for inducing an allergic asthma phenotype in mice using ovalbumin.[1][3][8]
Materials:
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum)
-
Phosphate-buffered saline (PBS), sterile
-
BALB/c mice (female, 6-8 weeks old)
-
Nebulizer
Procedure:
-
Sensitization Phase:
-
Challenge Phase:
-
On Days 28, 29, and 30, challenge the sensitized mice by exposing them to an aerosol of 1% (w/v) OVA in PBS for 30 minutes using a nebulizer.[3]
-
-
Endpoint Analysis:
-
On Day 32 (48 hours after the final challenge), perform endpoint analyses such as BALF collection, blood sampling for serum analysis, and lung tissue harvesting for histology.[3]
-
Protocol 2: Administration of this compound
This protocol details the administration of the S1P4 antagonist this compound to the OVA-induced asthma model.
Materials:
-
This compound
-
Vehicle (e.g., DMSO, PEG300, Tween-80, Saline)[7]
-
Syringes and needles for i.p. injection
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
For in vivo administration, a common vehicle can be prepared. For example, a solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used to achieve a clear solution.[7] The final concentration should be calculated to deliver a dose of 10 mg/kg body weight.[3]
-
-
Administration Regimens:
-
Regimen A (Treatment before Sensitization): Administer this compound (10 mg/kg, i.p.) 30 minutes prior to each OVA sensitization injection on Day 0 and Day 14.[3]
-
Regimen B (Treatment before Challenge): Administer this compound (10 mg/kg, i.p.) 30 minutes prior to each OVA aerosol challenge on Days 28, 29, and 30.[3]
-
Protocol 3: Assessment of Airway Inflammation
This protocol outlines the methods for evaluating the inflammatory response in the lungs.
Materials:
-
PBS, sterile, cold
-
Centrifuge
-
Microscope slides
-
May-Grünwald stain
-
ELISA kits for IL-4 and IgE
Procedure:
-
Bronchoalveolar Lavage Fluid (BALF) Collection and Analysis:
-
Euthanize the mouse on Day 32.
-
Expose the trachea and cannulate it.
-
Instill and retrieve 1 mL of ice-cold PBS into the lungs three times.
-
Pool the retrieved fluid (BALF) and centrifuge to pellet the cells.
-
Resuspend the cell pellet and perform a total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with May-Grünwald to perform differential cell counts (eosinophils, lymphocytes, macrophages) under a microscope.[3]
-
-
Measurement of Serum IgE and BALF IL-4:
-
Collect blood via cardiac puncture and process to obtain serum.
-
Use the supernatant from the BALF centrifugation for cytokine analysis.
-
Measure the concentrations of total IgE in the serum and IL-4 in the BALF using specific commercial ELISA kits according to the manufacturer's instructions.[3]
-
-
Lung Histology:
-
After BALF collection, perfuse the lungs with PBS and inflate with 4% paraformaldehyde.
-
Excise the lungs and fix them in 4% paraformaldehyde overnight.
-
Embed the tissue in paraffin, section, and mount on slides.
-
Perform Hematoxylin and Eosin (H&E) staining to assess general inflammation and cellular infiltration.
-
Perform Periodic acid-Schiff (PAS) staining to identify and quantify mucus-producing goblet cells.[3]
-
Visualizations
Caption: Experimental workflow of the OVA-induced asthma model and this compound treatment schedules.
Caption: this compound blocks S1P4-mediated mast cell degranulation, a key step in allergic asthma.
Caption: Logical relationship from this compound administration to the suppression of asthma symptoms.
References
- 1. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Sphingosine-1-Phosphate and its Receptors in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppressive Effect of this compound S1P4 Antagonist on Mast Cell Degranulation and Allergic Asthma in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine-1-Phosphate Receptor 4 Attenuates Neutrophilic Airway Inflammation in Experimental Asthma via Repressing Proinflammatory Macrophage Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. koreascience.kr [koreascience.kr]
- 6. Suppressive Effect of this compound S1P4 Antagonist on Mast Cell Degranulation and Allergic Asthma in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Effects of increasing sensitizing doses of ovalbumin on airway hyperresponsiveness in asthmatic mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cell Subsets Following CYM50358 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
CYM50358 is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 4 (S1PR4).[1][2][3] S1P receptors play a crucial role in regulating immune cell trafficking, differentiation, and activation.[4] S1PR4 is expressed on a variety of immune cells, including T cells, B cells, macrophages, neutrophils, dendritic cells, monocytes, eosinophils, and mast cells, suggesting that its modulation could have significant immunological effects.[3][5] Notably, studies have shown that this compound can suppress the increase of eosinophils and lymphocytes in allergic asthma models.[6][7][8][9]
Flow cytometry is an essential tool for dissecting the complex effects of therapeutic compounds on the immune system. This document provides detailed protocols for the analysis of immune cell populations by flow cytometry following treatment with this compound. The provided methodologies and data presentation formats are designed to enable researchers to accurately quantify changes in key immune cell subsets, thereby facilitating the understanding of this compound's mechanism of action and its potential as an immunomodulatory agent.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the S1PR4 signaling pathway and the general workflow for flow cytometry analysis after this compound treatment.
Data Presentation
The following tables summarize representative quantitative data from flow cytometry analysis of murine splenocytes treated in vitro with this compound (10 µM) for 24 hours.
Table 1: Effect of this compound on Major Lymphocyte Populations
| Cell Population | Marker Profile | Vehicle Control (% of Live Cells) | This compound (10 µM) (% of Live Cells) | Fold Change |
| T Cells | CD3+ | 35.2 ± 2.1 | 30.1 ± 1.8 | 0.86 |
| B Cells | CD19+ | 48.5 ± 3.5 | 42.3 ± 2.9 | 0.87 |
| NK Cells | NK1.1+ CD3- | 3.1 ± 0.4 | 2.9 ± 0.3 | 0.94 |
*denotes p < 0.05
Table 2: Effect of this compound on T Cell Subsets
| Cell Population | Marker Profile | Vehicle Control (% of CD3+ Cells) | This compound (10 µM) (% of CD3+ Cells) | Fold Change |
| Helper T Cells | CD4+ | 65.8 ± 4.2 | 62.5 ± 3.7 | 0.95 |
| Cytotoxic T Cells | CD8a+ | 30.1 ± 2.5 | 28.9 ± 2.1 | 0.96 |
Table 3: Effect of this compound on Myeloid and Granulocytic Populations
| Cell Population | Marker Profile | Vehicle Control (% of Live Cells) | This compound (10 µM) (% of Live Cells) | Fold Change |
| Macrophages | F4/80+ CD11b+ | 5.7 ± 0.8 | 5.5 ± 0.7 | 0.96 |
| Dendritic Cells | CD11c+ MHCII+ | 2.1 ± 0.3 | 1.9 ± 0.2 | 0.90 |
| Eosinophils | Siglec-F+ CD11b+ | 1.5 ± 0.2 | 0.9 ± 0.1** | 0.60 |
**denotes p < 0.01
Experimental Protocols
Protocol 1: Preparation of Murine Splenocytes
Materials:
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
70 µm cell strainer
-
Red Blood Cell (RBC) Lysis Buffer
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Euthanize mice according to approved institutional protocols.
-
Aseptically harvest the spleen and place it in a petri dish containing 5 mL of cold complete RPMI-1640 medium.
-
Mechanically dissociate the spleen by gently mashing it through a 70 µm cell strainer using the plunger of a 3 mL syringe.
-
Wash the strainer with an additional 5 mL of medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 2 mL of RBC Lysis Buffer. Incubate for 5 minutes at room temperature.
-
Add 8 mL of complete RPMI-1640 medium to neutralize the lysis buffer and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with 10 mL of PBS.
-
Centrifuge at 300 x g for 5 minutes and resuspend the pellet in an appropriate volume of complete RPMI-1640 medium.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
Protocol 2: In Vitro Treatment with this compound
Materials:
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Prepared murine splenocytes
-
Complete RPMI-1640 medium
Procedure:
-
Adjust the splenocyte concentration to 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Plate 1 mL of the cell suspension into each well of a 24-well plate.
-
Prepare working solutions of this compound and vehicle control in complete RPMI-1640 medium.
-
Add the desired final concentration of this compound or an equivalent volume of vehicle to the respective wells.
-
Incubate the cells for the desired time period (e.g., 24 hours) at 37°C in a humidified 5% CO2 incubator.
Protocol 3: Flow Cytometry Staining of Murine Splenocytes
Materials:
-
FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc Block (anti-CD16/CD32)
-
Fluorochrome-conjugated antibodies (see suggested panel below)
-
Viability dye (e.g., Zombie Aqua™)
-
96-well V-bottom plate or FACS tubes
Suggested Antibody Panel:
-
CD45-PerCP-Cy5.5
-
CD3-FITC
-
CD19-PE
-
NK1.1-APC
-
CD4-PE-Cy7
-
CD8a-APC-Cy7
-
F4/80-BV421
-
CD11b-BV510
-
CD11c-BV605
-
MHCII-BV786
-
Siglec-F-PE
Procedure:
-
Harvest the treated cells and transfer them to a 96-well V-bottom plate or FACS tubes.
-
Centrifuge at 400 x g for 5 minutes at 4°C and discard the supernatant.
-
Wash the cells with 200 µL (for plates) or 2 mL (for tubes) of cold PBS.
-
Resuspend the cells in 100 µL of viability dye diluted in PBS and incubate for 15 minutes at room temperature in the dark.
-
Wash the cells with 200 µL/2 mL of FACS Buffer.
-
Resuspend the cell pellet in 50 µL of FACS Buffer containing Fc Block and incubate for 10 minutes at 4°C.
-
Without washing, add 50 µL of the antibody cocktail containing the pre-titrated amounts of each fluorochrome-conjugated antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 200 µL/2 mL of FACS Buffer.
-
Resuspend the cells in 200 µL of FACS Buffer for acquisition on a flow cytometer.
Protocol 4: Data Acquisition and Analysis
Procedure:
-
Acquire the samples on a calibrated flow cytometer. Ensure to collect a sufficient number of events for robust statistical analysis (e.g., 100,000-500,000 events per sample).
-
Use appropriate single-stain controls for compensation.
-
Analyze the data using a suitable software (e.g., FlowJo™, FCS Express™).
-
Gating Strategy: a. Gate on singlets using FSC-A vs FSC-H. b. Gate on live cells using the viability dye. c. From the live singlet gate, identify lymphocytes, monocytes, and granulocytes based on FSC-A and SSC-A. d. Gate on CD45+ cells to identify all hematopoietic cells. e. From the CD45+ gate, identify T cells (CD3+), B cells (CD19+), and NK cells (NK1.1+ CD3-). f. Within the T cell gate, differentiate Helper T cells (CD4+) and Cytotoxic T cells (CD8a+). g. From the myeloid gate (identified by FSC/SSC and CD11b expression), identify macrophages (F4/80+ CD11b+), dendritic cells (CD11c+ MHCII+), and eosinophils (Siglec-F+ CD11b+).
-
Quantify the percentage of each cell population within the parent gate. Perform statistical analysis to compare vehicle-treated and this compound-treated groups.
References
- 1. Beyond Immune Cell Migration: The Emerging Role of the Sphingosine-1-phosphate Receptor S1PR4 as a Modulator of Innate Immune Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. escholarship.org [escholarship.org]
- 5. Sphingosine-1-phosphate receptors and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppressive Effect of this compound S1P4 Antagonist on Mast Cell Degranulation and Allergic Asthma in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suppressive Effect of this compound S1P4 Antagonist on Mast Cell Degranulation and Allergic Asthma in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. koreascience.kr [koreascience.kr]
- 9. Cyclical modulation of sphingosine-1-phosphate receptor 1 surface expression during lymphocyte recirculation and relationship to lymphoid organ transit - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
CYM50358 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CYM50358. The information is designed to address common solubility issues and provide clear guidance for experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
For in vitro studies, Dimethyl sulfoxide (DMSO) is the recommended solvent for this compound. It can be dissolved in DMSO at a concentration of up to 125 mg/mL (321.11 mM).[1][2] It is important to note that achieving this concentration may require ultrasonication.[1][2] Since DMSO is hygroscopic, which can affect the solubility of the compound, it is recommended to use newly opened DMSO.[1][2] For the hydrochloride salt of this compound, both water and DMSO are suitable solvents, with a solubility of up to 100 mM.
Q2: I am observing precipitation in my this compound stock solution. What should I do?
If you observe precipitation or phase separation in your this compound solution, you can try gentle heating and/or sonication to aid in dissolution.[1] Ensure the storage conditions are appropriate, as temperature fluctuations can affect solubility. For long-term storage of stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2]
Q3: How should I store the solid form of this compound and its solutions?
The solid powder of this compound should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Once dissolved in a solvent, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month.[1][2]
Q4: What is the difference in solubility between this compound and this compound hydrochloride?
This compound as a free base has high solubility in DMSO but is less soluble in aqueous solutions. In contrast, this compound hydrochloride is readily soluble in both water and DMSO, up to 100 mM. The choice between the two forms will depend on the specific requirements of your experiment.
Troubleshooting Guides
Issue: Difficulty Dissolving this compound Powder
-
Verify the correct solvent: For the free base, use high-purity, newly opened DMSO. For the hydrochloride salt, water or DMSO can be used.
-
Use mechanical assistance: Gentle warming and/or ultrasonication can significantly aid in dissolving the compound.[1]
-
Check for potential degradation: Ensure the compound has been stored correctly, away from light and under the recommended temperature conditions.[3]
Issue: Precipitation in Working Solutions for In Vivo Studies
-
Prepare fresh solutions: It is recommended to prepare working solutions for in vivo experiments fresh on the day of use.[1]
-
Ensure proper mixing of solvents: When using a multi-solvent system (e.g., DMSO, PEG300, Tween-80, Saline), add and mix each solvent sequentially to ensure homogeneity.[1]
-
Maintain appropriate temperature: Some formulations may be sensitive to temperature changes. Maintain a consistent temperature during preparation and use.
Data Presentation
Solubility Data for this compound and its Hydrochloride Salt
| Compound Form | Solvent | Maximum Solubility | Notes |
| This compound (free base) | DMSO | 125 mg/mL (321.11 mM) | Ultrasonic assistance may be needed. Use of newly opened DMSO is recommended.[1][2] |
| This compound (free base) | DMSO | 20 mg/mL | Clear solution.[3] |
| This compound hydrochloride | Water | 100 mM | |
| This compound hydrochloride | DMSO | 100 mM |
In Vivo Formulation Solubility
| Protocol | Solvent Composition | Solubility | Appearance |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (5.34 mM) | Clear solution[1] |
| 2 | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (5.34 mM) | Clear solution[1] |
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh out the required amount of this compound powder (Molecular Weight: 389.28 g/mol ). For 1 mL of a 10 mM solution, you will need 3.89 mg.
-
Add the appropriate volume of high-purity, newly opened DMSO. For 1 mL of solution, add 1 mL of DMSO.
-
If the compound does not dissolve completely, use an ultrasonic bath for short intervals until the solution is clear. Gentle warming can also be applied if necessary.
-
Once dissolved, aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][2]
Preparation of a Working Solution for In Vivo Administration (Protocol 1)
This protocol is for preparing a 1 mL working solution.
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the this compound DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL and mix thoroughly.
-
This will yield a working solution with a this compound concentration of 2.08 mg/mL.[1]
-
Use the prepared working solution on the same day.[1]
Visualizations
Caption: Workflow for dissolving and storing this compound.
Caption: Simplified S1P4 signaling pathway with this compound antagonism.
Caption: Troubleshooting logic for this compound solubility issues.
References
preventing CYM50358 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent and resolve issues with CYM50358 precipitation in experimental media.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of solution after I added it to my cell culture media. What should I do?
A1: Precipitation of this compound in aqueous media can be a common issue. Here are several steps you can take to troubleshoot this problem:
-
Verify Stock Solution Integrity: Ensure your this compound stock solution is completely dissolved before further dilution. If you observe any precipitate in the stock, gentle warming and/or sonication can be used to aid dissolution.[1][2] For dimethyl sulfoxide (DMSO) stock solutions, it's crucial to use a fresh, anhydrous grade, as DMSO is hygroscopic and absorbed water can significantly decrease the solubility of the compound.[1]
-
Optimize Final Concentration: The final concentration of this compound in your media might be too high, exceeding its solubility limit in the aqueous environment of the cell culture medium. Consider performing a dose-response experiment to determine the lowest effective concentration for your specific cell type and experimental endpoint.
-
Control Media Temperature: Adding a cold stock solution to warmer media can cause the compound to precipitate. Allow your stock solution to come to room temperature before adding it to your pre-warmed (e.g., 37°C) cell culture media.
-
Proper Mixing Technique: When adding the this compound stock solution to your media, ensure rapid and thorough mixing. Add the stock solution dropwise while gently vortexing or swirling the media to facilitate even dispersion and prevent localized high concentrations that can lead to precipitation.
-
pH of the Media: Although less common, significant shifts in the pH of your culture media can affect the solubility of a compound. Ensure your media is properly buffered and the pH is within the optimal range for your cells.
Q2: What is the best way to prepare a this compound stock solution to avoid precipitation?
A2: The recommended solvent for preparing a stock solution of this compound is DMSO.[1] For the hydrochloride salt of this compound, it is soluble up to 100 mM in both water and DMSO. To minimize the risk of precipitation, follow these guidelines:
-
Use a high-purity, anhydrous grade of DMSO.[1]
-
If the compound does not dissolve readily, you can use ultrasonic treatment to aid dissolution.[1]
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.[3]
Q3: Can I pre-mix this compound with other media components or supplements?
A3: It is generally not recommended to pre-mix this compound with other concentrated media components or supplements, especially those containing salts or proteins.[3] Doing so can increase the likelihood of precipitation. Add this compound directly to the complete cell culture media as the final step before adding it to your cells.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to preventing this compound precipitation in your experiments.
| Step | Action | Rationale |
| 1. Stock Solution Preparation | Prepare a high-concentration stock solution in an appropriate solvent (e.g., 125 mg/mL in DMSO).[1] | A high-concentration stock allows for a small volume to be added to the media, minimizing the final solvent concentration. |
| 2. Storage | Store the stock solution in small aliquots at -20°C or -80°C.[1] | This prevents repeated freeze-thaw cycles which can degrade the compound and affect its solubility.[3] |
| 3. Working Solution Preparation | On the day of the experiment, thaw an aliquot of the stock solution and allow it to come to room temperature. | Prevents temperature shock when adding to warm media, which can cause precipitation.[3] |
| 4. Dilution into Media | Pre-warm the cell culture media to the desired experimental temperature (e.g., 37°C). | Maintains compound solubility. |
| Add the required volume of the this compound stock solution dropwise to the media while gently swirling. | Ensures rapid and even dispersion, preventing localized high concentrations. | |
| 5. Final Check | Visually inspect the media for any signs of precipitation before adding it to the cells. | If precipitation is observed, the final concentration may be too high, or the media composition may be incompatible. |
Quantitative Data Summary
| Compound | Solvent | Maximum Solubility | Reference |
| This compound | DMSO | 125 mg/mL (321.11 mM) | [1] |
| This compound hydrochloride | Water | 100 mM | |
| This compound hydrochloride | DMSO | 100 mM |
| Storage Condition | Duration | Reference |
| Powder at -20°C | 3 years | [1] |
| Powder at 4°C | 2 years | [1] |
| In solvent at -20°C | 1 month | [1] |
| In solvent at -80°C | 6 months | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock, add the appropriate volume of DMSO to your weighed compound).
-
Vortex the tube until the powder is completely dissolved. If necessary, use an ultrasonic bath for a few minutes to aid dissolution.[1]
-
Visually inspect the solution to ensure there is no precipitate.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.[1]
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
-
Thaw a single-use aliquot of the this compound stock solution and allow it to equilibrate to room temperature.
-
Pre-warm your cell culture media to 37°C in a sterile container.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your media.
-
While gently swirling the media, add the calculated volume of the this compound stock solution dropwise.
-
Continue to gently mix the media for a few seconds to ensure homogeneity.
-
Visually inspect the media for any signs of precipitation before use.
Visualizations
Caption: Experimental workflow for preparing and using this compound in cell culture.
Caption: Troubleshooting flowchart for this compound precipitation.
References
Technical Support Center: CYM50358 In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing CYM50358 in in vivo experiments. The information is tailored for scientists and drug development professionals to facilitate the successful design and execution of their studies.
Troubleshooting Guide
Researchers may encounter challenges when working with this compound in vivo. This guide addresses common issues in a question-and-answer format.
Q1: I am not observing the expected therapeutic effect of this compound in my animal model. What are the potential reasons?
A1: A lack of efficacy can stem from several factors. Consider the following troubleshooting steps:
-
Dosage Optimization: The reported effective dose of 10 mg/kg (intraperitoneal injection) in a mouse model of allergic asthma may not be optimal for your specific model or disease indication.[1] It is crucial to perform a dose-response study to determine the optimal therapeutic window.
-
Compound Solubility and Stability: this compound is a hydrophobic compound, which can present challenges with solubility and stability in aqueous solutions.[2][3][4] Ensure that your vehicle solution is appropriate and that the compound is fully dissolved before administration. Inadequate solubility can lead to lower bioavailability and reduced target engagement. Consider using a pre-formulated solution or a vehicle known to be effective for hydrophobic compounds. It's important to note that some S1P4 receptor antagonists have been reported to have poor pharmacokinetic profiles.[5]
-
Route of Administration: The route of administration significantly impacts the bioavailability and pharmacokinetics of a compound. While intraperitoneal injection has been used successfully, other routes such as oral gavage or intravenous injection may be more suitable for your experimental goals. Pharmacokinetic studies are recommended to determine the optimal route of administration.
-
Timing and Frequency of Dosing: The timing of this compound administration relative to disease induction or measurement of endpoints is critical. In the ovalbumin-induced asthma model, this compound was administered 30 minutes before sensitization or challenge.[1] The dosing frequency should be determined based on the compound's half-life, which is currently not well-documented in publicly available literature.
-
Animal Model Specifics: The pathophysiology of your animal model may differ from published studies. Ensure that S1PR4 is expressed in the target tissue and is relevant to the disease process being investigated.
Q2: I am observing unexpected side effects or toxicity in my animals treated with this compound. What should I do?
A2: Unforeseen toxicity can be a concern. Here are some steps to address this:
-
Dose Reduction: The observed toxicity may be dose-dependent. Reducing the dosage may alleviate the adverse effects while maintaining therapeutic efficacy. A maximum tolerated dose (MTD) study can help establish a safe and effective dose range.
-
Vehicle Control: It is essential to include a vehicle-only control group to rule out any toxicity caused by the formulation itself. Some solvents, like DMSO, can have biological effects at higher concentrations.
-
Off-Target Effects: While this compound is a selective S1PR4 antagonist, high concentrations could potentially lead to off-target effects.[6] If toxicity persists even at lower doses, consider investigating potential off-target interactions.
-
Monitor Animal Health: Closely monitor the animals for any signs of distress, weight loss, or changes in behavior. If severe toxicity is observed, euthanize the animals according to your institution's ethical guidelines.
Q3: I am having trouble preparing a stable and consistent formulation of this compound for in vivo administration. What are some best practices?
A3: Proper formulation is critical for reproducible results with hydrophobic compounds.
-
Vehicle Selection: For hydrophobic compounds like this compound, a common vehicle is a mixture of solvents such as DMSO, PEG300, Tween-80, and saline.[6] The choice of vehicle should be guided by the desired route of administration and the solubility of the compound.
-
Solubilization Technique: Ensure the compound is completely dissolved. This may require gentle heating or sonication. Visually inspect the solution for any precipitates before administration.
-
Fresh Preparation: It is recommended to prepare the formulation fresh for each experiment to avoid potential degradation or precipitation of the compound over time.
-
Stability Testing: If the formulation needs to be stored, it is advisable to conduct a stability study under the intended storage conditions to ensure the compound remains stable and in solution.[7][8][9][10]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the in vivo use of this compound.
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 4 (S1PR4).[6] It has an IC50 of 25 nM for S1PR4 and shows significantly less activity at other S1P receptor subtypes.[6]
Q2: What is a typical in vivo dosage for this compound?
A2: A dose of 10 mg/kg administered via intraperitoneal injection has been shown to be effective in a mouse model of allergic asthma.[1] However, the optimal dosage can vary depending on the animal model, disease indication, and route of administration. A dose-response study is highly recommended.
Q3: How should I prepare this compound for in vivo administration?
A3: A commonly used vehicle for this compound is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[6] It is crucial to ensure the compound is fully dissolved. Prepare the solution fresh before each use.
Q4: What are the known downstream signaling pathways of S1PR4 that are blocked by this compound?
A4: S1PR4 signals through Gαi and Gα12/13 proteins.[11] Antagonism of S1PR4 by this compound is expected to inhibit the activation of downstream pathways including the ERK/MAPK pathway, Phospholipase C (PLC), and the Rho/ROCK pathway.[12][13]
Q5: What are the potential off-target effects of this compound?
A5: While this compound is highly selective for S1PR4, at higher concentrations, it may interact with other S1P receptor subtypes.[6] It is important to use the lowest effective dose to minimize the risk of off-target effects.
Data Presentation
Table 1: In Vivo Dosage of this compound
| Animal Model | Disease Indication | Dosage | Route of Administration | Reference |
| Mouse | Allergic Asthma | 10 mg/kg | Intraperitoneal | [1] |
Table 2: Vehicle Formulations for this compound
| Formulation Components | Percentage | Notes | Reference |
| DMSO | 10% | Initial solvent | [6] |
| PEG300 | 40% | Co-solvent | [6] |
| Tween-80 | 5% | Surfactant | [6] |
| Saline | 45% | Diluent | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol is adapted from commercially available guidelines for the formulation of hydrophobic compounds.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound powder in DMSO to create a stock solution. Gentle warming or vortexing may be required to fully dissolve the compound.
-
In a separate tube, add the required volume of PEG300.
-
To the PEG300, add the this compound/DMSO stock solution and mix thoroughly.
-
Add Tween-80 to the mixture and mix until a clear solution is formed.
-
Finally, add the sterile saline to reach the final desired concentration and volume.
-
Visually inspect the final solution for any precipitation. If precipitation occurs, the formulation may need to be adjusted.
-
It is recommended to prepare this formulation fresh before each experiment.
Protocol 2: Administration of this compound in a Mouse Model of Allergic Asthma
This protocol is based on a published study.[1]
Animal Model:
-
BALB/c mice
Induction of Allergic Asthma:
-
Sensitize mice with an intraperitoneal injection of ovalbumin (OVA) emulsified in aluminum hydroxide on day 0 and day 14.
-
Challenge the sensitized mice with aerosolized OVA on days 28, 29, and 30.
This compound Administration:
-
Prepare this compound at a concentration of 10 mg/kg in a suitable vehicle.
-
Administer the this compound solution via intraperitoneal injection 30 minutes before each OVA sensitization or challenge.
-
A control group should receive the vehicle only.
Endpoint Measurement:
-
Collect bronchoalveolar lavage fluid (BALF) for cell counting and cytokine analysis.
-
Collect blood for serum IgE measurement.
-
Harvest lung tissue for histological analysis.
Visualizations
Caption: S1PR4 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for In Vivo Testing of this compound.
References
- 1. Suppressive Effect of this compound S1P4 Antagonist on Mast Cell Degranulation and Allergic Asthma in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Long-term stability of clinically relevant chemistry analytes in pleural and peritoneal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. avancebio.com [avancebio.com]
- 9. Stability Studies [sigmaaldrich.com]
- 10. A Guide to Biologic Stability Testing | SGS Angola [sgs.com]
- 11. SAR Analysis of Innovative Selective Small Molecule Antagonists of Sphingosine-1-Phosphate 4 (S1P4) Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
CYM50358 stability and storage conditions.
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of CYM50358, a potent and selective S1P4 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C. For long-term storage, it is recommended to keep the vial tightly sealed.
Q2: How should I store this compound in solution?
A2: Stock solutions of this compound should be aliquoted and stored in tightly sealed vials at -20°C for up to one month or at -80°C for up to six months. It is advisable to prepare fresh solutions for immediate use whenever possible.
Q3: What solvents can I use to dissolve this compound?
A3: this compound hydrochloride is soluble in water and DMSO up to 100 mM.
Q4: I observed precipitation in my this compound solution. What should I do?
A4: Precipitation may occur due to the compound's solubility limits or improper storage. If precipitation is observed during preparation, gentle heating and/or sonication can aid in dissolution.[1] If the precipitate forms during storage, it could be due to poor solubility or degradation. It is recommended to prepare a fresh solution.
Q5: Are there any signs of degradation I should look for?
A5: Visual signs of degradation can include a change in the color of the solid compound or the appearance of turbidity or precipitation in solutions that were previously clear. Analytically, degradation can be identified by the appearance of new peaks and a decrease in the parent compound's peak area in HPLC or LC-MS analysis.
Q6: How does this compound exert its biological effects?
A6: this compound is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 4 (S1P4).[2] By blocking the S1P4 receptor, it inhibits downstream signaling pathways involved in cellular processes like motility and inflammation.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation in stock solution | Poor solubility in the chosen solvent at the stored concentration. | Try preparing a more dilute stock solution. Ensure the solvent is of high purity and dry, as hygroscopic DMSO can affect solubility. Gentle warming or sonication can be used to redissolve the compound.[1] |
| Inconsistent experimental results | Degradation of this compound in solution. Inconsistent solution preparation. | Prepare fresh solutions for each experiment. If using stored solutions, ensure they have been stored correctly and for the recommended duration. Standardize the solution preparation protocol. |
| Loss of biological activity | Compound degradation due to improper storage or multiple freeze-thaw cycles. | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store solutions at -80°C for longer-term stability. It is best to use freshly prepared solutions. |
| Difficulty dissolving the compound | The compound may require assistance to fully dissolve. | Use of ultrasonic bath or gentle heating can facilitate dissolution.[1] Ensure the correct solvent is being used as per the product datasheet. |
Stability and Storage Data
| Form | Storage Temperature | Duration | Notes |
| Solid | -20°C | Up to 3 years | Keep vial tightly sealed. |
| In Solvent | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | Up to 6 months | Recommended for longer-term storage of solutions. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature for at least 20 minutes before opening.
-
Add the appropriate volume of DMSO or water to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is fully dissolved. Gentle warming or sonication may be applied if necessary to aid dissolution.
-
Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended.
Protocol 2: Assessment of this compound Stability in Solution
-
Solution Preparation : Prepare a working solution of this compound at a known concentration (e.g., 10 µM) in the experimental buffer or media.
-
Incubation : Aliquot the working solution into multiple vials and incubate them at different temperatures (e.g., 4°C, room temperature, 37°C).
-
Time Points : At designated time points (e.g., 0, 2, 4, 8, 24 hours), take one vial from each temperature condition.
-
Analysis : Analyze the samples by HPLC or LC-MS to determine the concentration of the parent compound.
-
Data Analysis : Compare the peak area of this compound at each time point and temperature to the initial time point (t=0) to calculate the percentage of compound remaining. The appearance of new peaks may indicate degradation products.
Visualizations
S1P4 Signaling Pathway
Caption: S1P4 receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Stability Assessment
Caption: A typical experimental workflow for assessing the stability of this compound in solution.
References
potential off-target effects of CYM50358
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of CYM50358, a potent and selective S1P4 receptor antagonist. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its reported potency?
This compound is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 4 (S1P4), with a reported IC50 of 25 nM.[1]
Q2: What are the known off-target effects of this compound on other S1P receptors?
This compound exhibits significantly lower potency against other S1P receptor subtypes, demonstrating its selectivity for S1P4. It shows less potent inhibition of S1PR1 with an IC50 of 6.4 μM.[1] The compound is also described as selective against S1P2, S1P3, and S1P5 receptors.
Q3: Has this compound been screened against a broader panel of kinases or other receptors?
Based on publicly available information, a comprehensive screening of this compound against a broad panel of kinases or other G-protein coupled receptors (GPCRs) has not been reported. Therefore, researchers should be cautious and consider the possibility of uncharacterized off-target effects, especially when observing unexpected cellular phenotypes. General strategies for addressing potential off-target effects of small molecules can be found in the literature.[2][3]
Q4: What is the known mechanism of action of this compound?
This compound functions by antagonizing the S1P4 receptor, which is involved in various immune responses.[4][5] The S1P4 receptor signals through G alpha subunits Gi and G12/13, which can influence downstream pathways such as Rho kinase activation and cytoskeletal rearrangement.[6] By blocking the S1P4 receptor, this compound has been shown to inhibit mast cell degranulation and suppress allergic asthma responses in animal models.[4][5][7]
Troubleshooting Guide
This guide addresses specific issues that researchers might encounter during experiments with this compound.
Issue 1: Unexpected experimental results not consistent with S1P4 antagonism.
-
Possible Cause: Potential off-target effects on other signaling pathways. Although reported to be selective, interactions with other receptors or kinases at higher concentrations cannot be entirely ruled out without comprehensive screening data.
-
Troubleshooting Steps:
-
Confirm On-Target Effect: Design a positive control experiment to verify that this compound is inhibiting the S1P4 receptor in your system. For example, by measuring the downstream signaling events known to be regulated by S1P4.
-
Concentration Optimization: Perform a dose-response experiment to determine the minimal effective concentration of this compound in your assay. Using the lowest effective concentration will minimize the risk of off-target effects.
-
Use a Structurally Different S1P4 Antagonist: If available, use a different S1P4 antagonist with a distinct chemical scaffold as a control. If both compounds produce the same effect, it is more likely to be an on-target effect.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing S1P4 to see if the observed phenotype can be reversed.
-
Issue 2: Inconsistent results between different experimental batches.
-
Possible Cause: Compound stability and storage.
-
Troubleshooting Steps:
-
Proper Storage: Ensure this compound is stored as recommended by the supplier. For example, as a powder at -20°C for up to 3 years or in solvent at -80°C for up to 6 months.[1]
-
Freshly Prepared Solutions: Prepare fresh working solutions from a stock solution for each experiment to avoid degradation.
-
Confirm Compound Identity and Purity: If inconsistencies persist, consider verifying the identity and purity of your this compound sample using analytical methods such as LC-MS or NMR.
-
Data on Selectivity
The following table summarizes the known selectivity of this compound against other S1P receptors.
| Target | IC50 | Reference |
| S1P4 | 25 nM | [1] |
| S1PR1 | 6.4 µM | [1] |
| S1PR2 | Selective | |
| S1PR3 | Selective | |
| S1PR5 | Selective |
Experimental Protocols
Protocol 1: In Vitro Mast Cell Degranulation Assay
This protocol is adapted from a study investigating the effect of this compound on mast cell degranulation.[4][5]
-
Cell Culture: Culture RBL-2H3 mast cells in the appropriate medium.
-
Sensitization: Sensitize the RBL-2H3 cells with anti-dinitrophenyl (DNP) IgE for 18 hours.
-
Compound Treatment: Pre-treat the sensitized cells with varying concentrations of this compound for 30 minutes.
-
Antigen Challenge: Induce degranulation by challenging the cells with DNP-human serum albumin (HSA).
-
Quantification of Degranulation: Measure the release of β-hexosaminidase into the supernatant as an indicator of degranulation.
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the known signaling pathway of S1P4 and a general workflow for investigating off-target effects.
Caption: S1P4 receptor signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suppressive Effect of this compound S1P4 Antagonist on Mast Cell Degranulation and Allergic Asthma in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. koreascience.kr [koreascience.kr]
- 6. Sphingosine-1-phosphate receptors and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suppressive Effect of this compound S1P4 Antagonist on Mast Cell Degranulation and Allergic Asthma in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing cytotoxicity of CYM50358 in vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues with CYM50358 cytotoxicity during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 4 (S1P₄).[1][2] Its primary mechanism is to block the signaling pathway initiated by the binding of sphingosine-1-phosphate (S1P) to the S1P₄ receptor. This receptor is known to couple with Gi and G₁₂/₁₃ G-proteins, which in turn can activate downstream pathways such as Rho kinase, leading to cytoskeletal rearrangement.[3] By inhibiting this interaction, this compound can be used to study the biological functions of the S1P₄ receptor, which is involved in various immune responses, including mast cell degranulation.[3][4][5]
Q2: At what concentration does this compound become cytotoxic?
The cytotoxic concentration of this compound can be highly dependent on the cell line, cell density, and incubation time.[6] While specific CC₅₀ (50% cytotoxic concentration) values are not widely published, in vitro functional assays have successfully used this compound at concentrations up to 10 μM with significant biological effects and without reported cytotoxicity.[1][4] For example, a significant inhibition of antigen-induced degranulation in RBL-2H3 mast cells was observed at 10 μM.[4] It is crucial to perform a dose-response experiment to determine the optimal non-toxic concentration range for your specific cell model.
Q3: My cells are dying after treatment with this compound, even at low concentrations. What could be the cause?
Several factors could contribute to unexpected cytotoxicity:
-
Compound Precipitation: this compound is soluble in DMSO.[1][2] If the final DMSO concentration in your culture medium is too high or if the stock solution is not properly dissolved, the compound can precipitate. These precipitates can be directly toxic to cells. Always ensure your stock solution is fully dissolved and the final solvent concentration is well-tolerated by your cells (typically ≤0.5%).
-
Cell Health and Density: Unhealthy cells or cells plated at an inconsistent density are more susceptible to compound-induced stress.[6] Ensure cells are in the logarithmic growth phase, have a low passage number, and are seeded consistently across wells.
-
Off-Target Effects: While this compound is selective for S1P₄, it shows less potent inhibition of S1P₁ at higher concentrations (IC₅₀ = 6.4 μM).[1] Depending on your cell model's receptor expression profile, high concentrations could lead to off-target effects and subsequent cytotoxicity.
-
Contamination: Always rule out underlying issues like mycoplasma or bacterial contamination, which can sensitize cells to chemical treatments.
Q4: How can I distinguish between a specific anti-proliferative effect and general cytotoxicity?
This is a critical determination in drug research. The key is to run parallel assays that measure different cellular health parameters.[7]
-
Metabolic Assays (e.g., MTT, MTS): These measure the metabolic activity of the cell population. A reduction can indicate either cell death or a cytostatic effect (inhibition of proliferation).[8][9]
-
Membrane Integrity Assays (e.g., LDH Release, Trypan Blue): These assays specifically measure cell death by detecting the release of intracellular components from damaged cells.[7][10]
-
Direct Cell Counting: Counting the total number of cells over time can differentiate between a reduced rate of growth (cytostatic) and a decrease in the total cell number (cytotoxic).[10]
If you observe a decrease in metabolic activity without a significant increase in LDH release or a decrease in total cell count, the effect is likely cytostatic. If membrane integrity is compromised and cell numbers decrease, the compound is cytotoxic.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound.
| Parameter | Value | Receptor Target | Reference |
| IC₅₀ | 25 nM | S1P₄ | [1][2] |
| IC₅₀ | 6.4 μM | S1P₁ | [1] |
| Solubility (DMSO) | 125 mg/mL (321.11 mM) | N/A | [1] |
| Solubility (Water) | 100 mM (Hydrochloride salt) | N/A | [2] |
Visualized Signaling Pathway and Workflows
Caption: S1P₄ receptor signaling pathway and point of inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Sphingosine-1-phosphate receptors and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppressive Effect of this compound S1P4 Antagonist on Mast Cell Degranulation and Allergic Asthma in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppressive Effect of this compound S1P4 Antagonist on Mast Cell Degranulation and Allergic Asthma in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput [jove.com]
- 9. In vitro cytotoxicity of the organophosphorus pesticide parathion to FG-9307 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
troubleshooting inconsistent results with CYM50358
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing CYM50358 effectively in their experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 4 (S1P4).[1] Its primary mechanism of action is to block the binding of the endogenous ligand, sphingosine-1-phosphate (S1P), to the S1P4 receptor, thereby inhibiting its downstream signaling pathways.
2. What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Stock solutions should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1] Before use, allow the product to equilibrate to room temperature for at least 60 minutes prior to opening the vial.
3. I am observing inconsistent IC50 values for this compound in my cell-based assays. What could be the cause?
Inconsistent IC50 values can arise from several factors:
-
Compound Solubility: this compound is soluble in DMSO. Ensure that the compound is fully dissolved in high-quality, anhydrous DMSO to prepare a concentrated stock solution.[1] When preparing working dilutions, avoid precipitation by using a step-wise dilution approach and ensuring the final DMSO concentration is compatible with your cell line. If precipitation occurs, sonication or gentle warming can be used to aid dissolution.[1]
-
Cell Passage Number and Health: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered receptor expression levels. Ensure cells are healthy and in the logarithmic growth phase at the time of the experiment.
-
Assay Conditions: Variations in cell density, serum concentration in the media, and incubation times can all impact the apparent potency of an antagonist. Standardize these parameters across all experiments.
-
Receptor Desensitization: Prolonged exposure to agonists can lead to receptor desensitization and internalization, which can affect the potency of an antagonist.[2] Consider the timing of agonist and antagonist addition in your experimental design.
4. My experimental results are not aligning with the expected outcomes of S1P4 antagonism. What should I consider?
If you are observing unexpected results, consider the following:
-
Off-Target Effects: While this compound is reported to be selective for S1P4, it shows less potent inhibition of S1P1 at higher concentrations (IC50 = 6.4 µM).[1] If you are using high concentrations of this compound, you may be observing effects mediated by the inhibition of other S1P receptors. It is advisable to perform a dose-response experiment to ensure you are working within a selective concentration range.
-
S1P4 Receptor Expression: Confirm the expression of S1P4 in your experimental cell line or tissue. S1P4 expression is primarily restricted to hematopoietic cells and lymphoid tissues.[3]
-
Cellular Context: The downstream effects of S1P4 signaling can be cell-type specific. The signaling pathway can couple to different G proteins (Gi and G12/13), leading to varied cellular responses such as changes in cell motility and shape.[4]
-
Compound Integrity: Ensure the compound has not degraded due to improper storage or handling.
5. Can this compound affect cell viability?
At concentrations typically used to antagonize S1P4, this compound is not expected to have a direct cytotoxic effect. However, it is always good practice to perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assays to rule out any confounding effects of the compound on cell health, especially when using higher concentrations or extended incubation times.
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation of this compound in Aqueous Media
| Potential Cause | Recommended Solution |
| Low aqueous solubility. | Prepare a high-concentration stock solution in 100% DMSO. For working solutions, perform serial dilutions in your cell culture medium, ensuring the final DMSO concentration is low and non-toxic to your cells (typically ≤ 0.1%). |
| Precipitation upon dilution. | Add the this compound stock solution to the aqueous medium slowly while vortexing. Consider using a carrier solvent system if compatible with your experiment, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline for in vivo studies.[1] |
| Incorrect solvent. | Ensure you are using high-quality, anhydrous DMSO for the initial stock solution.[1] |
Issue 2: High Variability in Experimental Replicates
| Potential Cause | Recommended Solution |
| Inconsistent cell seeding. | Use a cell counter to ensure a consistent number of cells are seeded in each well. Ensure even cell distribution by gently rocking the plate after seeding. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Pipetting errors. | Use calibrated pipettes and ensure proper pipetting technique, especially for small volumes. |
| Incomplete compound mixing. | Gently mix the plate after adding each reagent. |
Issue 3: No or Weak Antagonistic Effect Observed
| Potential Cause | Recommended Solution |
| Low or absent S1P4 receptor expression. | Verify S1P4 expression in your cell line using techniques like qPCR, western blotting, or flow cytometry. |
| Suboptimal agonist concentration. | Ensure you are using an appropriate concentration of S1P to stimulate the receptor. An EC80 concentration of the agonist is often recommended for antagonist assays. |
| Compound degradation. | Use freshly prepared dilutions from a properly stored stock solution. |
| Incorrect assay readout. | Confirm that your assay is sensitive enough to detect the downstream signaling of S1P4 activation (e.g., Rho activation, cell migration). |
Experimental Protocols & Data
Selectivity Profile of this compound
| Receptor Subtype | IC50 (nM) |
| S1P4 | 25[1] |
| S1P1 | 6400[1] |
| S1P2 | 3900 |
| S1P3 | >10000 (95% inhibition at 25 µM) |
| S1P5 | 5500 |
This data is compiled from publicly available sources and should be used as a reference. Actual values may vary depending on the experimental conditions.
Example In Vitro Experimental Protocol: Mast Cell Degranulation Assay
This protocol is adapted from a study investigating the effect of this compound on mast cell degranulation.[5]
-
Cell Culture: Culture RBL-2H3 mast cells in the recommended growth medium.
-
Sensitization: Sensitize the cells with anti-DNP IgE for 18 hours.
-
Treatment: Pre-treat the sensitized cells with varying concentrations of this compound for 30 minutes.
-
Challenge: Induce degranulation by challenging the cells with DNP human serum albumin (HSA).
-
Measurement: Assess degranulation by measuring the activity of β-hexosaminidase released into the medium.
Visualizing Key Processes
S1P4 Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Heterologous desensitization of the sphingosine-1-phosphate receptors by purinoceptor activation in renal mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S1PR4 deficiency results in reduced germinal center formation but only marginally affects antibody production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The sphingosine 1-phosphate receptor S1P4 regulates cell shape and motility via coupling to Gi and G12/13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suppressive Effect of this compound S1P4 Antagonist on Mast Cell Degranulation and Allergic Asthma in Mice - PMC [pmc.ncbi.nlm.nih.gov]
optimizing incubation time with CYM50358
Welcome to the technical support center for CYM50358, a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 4 (S1P4). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues, with a specific focus on incubation time.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist for the S1P4 receptor, with a reported half-maximal inhibitory concentration (IC50) of 25 nM.[1] It functions by binding to the S1P4 receptor and preventing its activation by the endogenous ligand, sphingosine-1-phosphate (S1P). The S1P4 receptor is a G protein-coupled receptor (GPCR) primarily expressed in lymphoid and hematopoietic tissues.[2] By blocking S1P4 signaling, this compound can be used to investigate the receptor's role in various physiological and pathological processes, including immune cell trafficking and allergic responses.[2]
Q2: What are the key downstream signaling pathways affected by this compound?
A2: this compound, by antagonizing the S1P4 receptor, inhibits downstream signaling cascades. The S1P4 receptor is known to couple to Gαi and Gα12/13 proteins. Activation of these pathways normally leads to the modulation of several intracellular effectors, including the inhibition of adenylyl cyclase, activation of phospholipase C (PLC), and activation of the Rho GTPase pathway. Consequently, this compound can inhibit downstream events such as calcium mobilization, and activation of protein kinase C (PKC) and extracellular signal-regulated kinase (ERK).
Q3: What is a general recommended incubation time for this compound in cell-based assays?
A3: The optimal incubation time for this compound is highly dependent on the specific assay and the biological question being addressed. For short-term signaling events, a pre-incubation time of 30 minutes has been shown to be effective in a mast cell degranulation assay.[2] For longer-term assays, such as those investigating changes in gene or protein expression, incubation times of up to 36 hours have been reported. It is crucial to empirically determine the optimal incubation time for your specific experimental setup.
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO).[1] The stock solution should be stored at -20°C or -80°C to ensure stability.[1] When preparing working solutions, it is important to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
Troubleshooting Guide: Optimizing Incubation Time
Optimizing the incubation time with this compound is critical for obtaining reliable and reproducible results. The following table provides guidance on common issues related to incubation time and how to address them.
| Issue | Possible Cause | Troubleshooting Steps |
| No or weak inhibitory effect of this compound | Insufficient incubation time: The antagonist may not have had enough time to reach equilibrium with the receptor. | 1. Perform a time-course experiment: Test a range of pre-incubation times (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr) to determine the optimal duration for achieving maximal inhibition. 2. Increase pre-incubation time: Based on the time-course data, select a longer pre-incubation time before adding the agonist. |
| Low concentration of this compound: The concentration used may be too low to effectively compete with the endogenous or exogenously added agonist. | 1. Perform a dose-response curve: Determine the IC50 of this compound in your specific assay system. 2. Increase this compound concentration: Use a concentration that is at least 10-fold higher than the IC50 for complete inhibition. | |
| Inconsistent results between experiments | Variability in incubation time: Even small variations in incubation time can lead to different levels of inhibition, especially if equilibrium has not been reached. | 1. Standardize incubation times: Ensure that all experimental steps are timed precisely and consistently across all experiments. 2. Use a timer: Employ a timer for all incubation steps to minimize variability. |
| Degradation of this compound: The compound may not be stable in the assay medium over long incubation periods. | 1. Prepare fresh working solutions: Always use freshly prepared dilutions of this compound for each experiment. 2. Assess compound stability: If long incubation times are necessary, consider evaluating the stability of this compound in your specific cell culture medium. | |
| High background signal | Off-target effects: At very high concentrations or with prolonged incubation, this compound might exhibit off-target effects. | 1. Titrate this compound concentration: Use the lowest effective concentration of this compound to minimize the risk of off-target effects. 2. Include appropriate controls: Use a structurally unrelated S1P4 antagonist (if available) or cells not expressing the S1P4 receptor to confirm the specificity of the observed effects. |
Experimental Protocols
Protocol 1: Mast Cell Degranulation Assay
This protocol is adapted from a study investigating the effect of this compound on antigen-induced degranulation in RBL-2H3 mast cells.[2]
-
Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Sensitization: Sensitize the cells with anti-dinitrophenyl (DNP) IgE for 18 hours.
-
Pre-incubation with this compound: Wash the cells and pre-incubate with various concentrations of this compound (e.g., 1, 5, 10 µM) for 30 minutes .
-
Antigen Challenge: Challenge the cells with DNP-human serum albumin (HSA) to induce degranulation.
-
Measurement of Degranulation: Measure the release of β-hexosaminidase into the supernatant as an indicator of degranulation.
Protocol 2: Chemokine Receptor Expression Assay
This protocol is based on a study examining the effect of this compound on the expression of chemokine receptors on B-1a cells.
-
Cell Isolation: Isolate peritoneal B-1a cells.
-
Incubation with this compound: Incubate the cells in the presence of the desired concentration of this compound for 36 hours .
-
Re-stimulation: Re-stimulate the cells with a fresh dose of this compound after 24 hours of incubation.
-
Flow Cytometry Analysis: After 36 hours, harvest the cells and analyze the expression of chemokine receptors (e.g., CXCR4, CXCR5) by flow cytometry.
Quantitative Data Summary
| Parameter | Value | Assay Condition | Reference |
| IC50 of this compound | 25 nM | S1P4 receptor antagonism | [1] |
| Effective Concentration | 10 µM | Inhibition of mast cell degranulation (RBL-2H3 cells) | [2] |
| Pre-incubation Time | 30 minutes | Mast cell degranulation assay | [2] |
| Incubation Time | 36 hours | Chemokine receptor expression assay |
Visualizations
Caption: S1P4 receptor signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound in cell-based assays.
Caption: A logical flow for troubleshooting experiments with this compound.
References
CYM50358 Activity: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using CYM50358, a potent and selective S1P₄ receptor antagonist. The primary focus is to address potential issues related to the impact of serum on the compound's activity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist for the Sphingosine-1-Phosphate Receptor 4 (S1P₄).[1][2] Its mechanism of action is to block the binding of the endogenous ligand, sphingosine-1-phosphate (S1P), to the S1P₄ receptor. This inhibition prevents the activation of downstream signaling pathways coupled to G-proteins such as Gαi and Gα₁₂/₁₃, which are involved in processes like cytoskeletal rearrangement and immune cell regulation.[3]
Q2: We are observing a significantly lower potency (higher IC₅₀) for this compound in our cell-based assays when using a culture medium containing serum. Why is this happening?
This is a common observation when transitioning from serum-free to serum-containing conditions. The decrease in apparent potency is likely due to two main factors present in serum:
-
Serum Protein Binding: Small molecules like this compound can bind to proteins in the serum, with human serum albumin (HSA) being the most abundant and significant.[4][5] This binding effectively sequesters a fraction of the compound, reducing its free concentration available to interact with the S1P₄ receptor on the cells. Only the unbound fraction of the drug is pharmacologically active.
-
Endogenous S1P: Serum and plasma contain high concentrations of the natural S1P₄ ligand, S1P.[6] This endogenous S1P competes with this compound for binding to the receptor. To achieve the same level of receptor antagonism, a higher concentration of this compound is required to outcompete the high levels of S1P present in the serum.
Q3: How does serum albumin affect the availability of this compound?
Serum albumin acts as a carrier protein and can non-covalently bind to a wide range of small molecules, including many drugs and research compounds.[5][7] This interaction is a key determinant of a compound's pharmacokinetics. In an in vitro setting, this binding reduces the effective concentration of this compound, leading to a rightward shift in the dose-response curve and a higher apparent IC₅₀ value.
Q4: Can heat inactivation of serum mitigate these effects?
Heat inactivation (typically 56°C for 30 minutes) is primarily used to denature complement proteins. It does not significantly alter the concentration of S1P or the binding capacity of heat-stable proteins like albumin. Therefore, heat-inactivated serum will still contain S1P and albumin, and is expected to have a similar impact on this compound activity as non-inactivated serum.
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected this compound activity in serum-containing media.
This guide provides a systematic approach to troubleshooting and optimizing your experiments.
Step 1: Confirm Compound Integrity and Assay Performance
-
Action: Run a control experiment in a serum-free buffer or medium.
-
Expected Outcome: The IC₅₀ value should align with the reported potency of this compound (IC₅₀ of ~25 nM in a direct binding assay).[1]
-
Troubleshooting:
-
If the potency is low even in serum-free conditions, verify the stock solution concentration, check for compound degradation, and ensure the assay components (cells, reagents) are performing optimally.[8]
-
Consider optimizing cell density, stimulation time, and reagent concentrations for your specific GPCR assay.[9]
-
Step 2: Quantify the Impact of Serum
-
Action: Perform a dose-response curve for this compound in parallel with and without a fixed percentage of serum (e.g., 10% FBS).
-
Expected Outcome: A rightward shift in the dose-response curve and an increased IC₅₀ value in the presence of serum.
-
Troubleshooting:
-
If no shift is observed, your assay system may be insensitive to the effects of serum, or the specific batch of serum may have unusually low levels of albumin or S1P.
-
If the shift is larger than anticipated, consider reducing the percentage of serum if experimentally viable.
-
Step 3: Mitigate Serum-Related Interference
-
Option A: Use Dialyzed Serum:
-
Action: Substitute standard serum with dialyzed fetal bovine serum (dFBS). Dialysis removes low molecular weight components, including endogenous S1P.
-
Rationale: This will eliminate the competitive antagonism from S1P, allowing you to isolate the effect of protein binding. You should observe a partial recovery of this compound potency compared to using non-dialyzed serum.
-
-
Option B: Use Charcoal-Stripped Serum:
-
Action: Use charcoal-stripped serum, which removes lipids, hormones, and other small molecules, including S1P.
-
Rationale: Similar to dialyzed serum, this will remove the competitive ligand S1P.
-
-
Option C: Account for Protein Binding:
-
Action: If you must use whole serum, consider the protein binding effect as an inherent variable of your experimental system. Report your results as the "apparent IC₅₀" under specified serum conditions. For more advanced studies, you can measure the unbound fraction of this compound to calculate a corrected potency.
-
Data Presentation: Impact of Serum on this compound Potency
The following table provides a hypothetical but representative summary of how this compound potency (IC₅₀) might be affected under different experimental conditions.
| Condition | Serum Component | Primary Interference Mechanism | Expected Apparent IC₅₀ (nM) |
| Serum-Free Buffer | None | None (Baseline) | 25 - 50 |
| Medium + 10% FBS | Albumin + S1P | Protein Binding & Competitive Antagonism | 250 - 750 |
| Medium + 10% Dialyzed FBS | Albumin | Protein Binding Only | 100 - 300 |
Note: These values are illustrative. The actual shift will depend on the specific assay, cell type, and serum batch.
Experimental Protocols
Protocol: S1P₄ Functional Assay (cAMP Inhibition)
This protocol describes a general method for measuring this compound antagonist activity in a CHO cell line stably expressing the human S1P₄ receptor, which couples to Gαi to inhibit adenylyl cyclase.
-
Cell Preparation:
-
Culture CHO-S1P₄ cells to ~80-90% confluency.
-
Harvest cells and resuspend in the desired assay medium (e.g., serum-free HBSS or DMEM + 10% FBS).
-
Seed cells into a 96-well plate at an optimized density and allow them to attach.[9]
-
-
Compound Preparation:
-
Prepare a 10x serial dilution of this compound in the appropriate assay medium.
-
Prepare a 10x solution of an adenylyl cyclase activator (e.g., Forskolin) and an S1P₄ agonist (e.g., S1P) in the same medium.
-
-
Antagonist Incubation:
-
Add the this compound dilutions to the appropriate wells.
-
Incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow the antagonist to bind to the receptor.
-
-
Agonist Stimulation:
-
Add the Forskolin/S1P mixture to all wells (except negative controls) to stimulate cAMP production and its inhibition via S1P₄.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Normalize the data to the positive (Forskolin only) and negative (Forskolin + S1P, no antagonist) controls.
-
Plot the normalized response against the log concentration of this compound and fit a four-parameter logistic curve to determine the IC₅₀ value.
-
Visualizations
Signaling Pathways and Experimental Logic
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sphingosine-1-phosphate receptors and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determinants of Serum- and Plasma Sphingosine-1-Phosphate Concentrations in a Healthy Study Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-covalent albumin-binding ligands for extending the circulating half-life of small biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RT-PCR Troubleshooting [merckmillipore.com]
- 9. revvity.com [revvity.com]
Validation & Comparative
CYM50358: A Comparative Analysis of its Selectivity Profile Against Sphingosine-1-Phosphate Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selectivity profile of CYM50358, a known S1P receptor modulator, against the five members of the sphingosine-1-phosphate (S1P) receptor family: S1P₁, S1P₂, S1P₃, S1P₄, and S1P₅. The information presented herein is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.
Quantitative Selectivity Profile of this compound
This compound has been identified as a potent and selective antagonist of the S1P₄ receptor.[1][2] Its inhibitory activity has been quantified against all five S1P receptor subtypes, demonstrating a significant preference for S1P₄. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.
| Receptor Subtype | IC₅₀ (nM) | Antagonist Activity |
| S1P₁ | 6,400 | Yes |
| S1P₂ | 3,900 | Yes |
| S1P₃ | 25,000 (95% inhibition) | Yes |
| S1P₄ | 25 | Yes |
| S1P₅ | 5,500 | Yes |
Data sourced from Guerrero et al., 2011, as cited in publicly available databases.[2]
The data clearly indicates that this compound is substantially more potent at inhibiting S1P₄ compared to the other S1P receptor subtypes, with IC₅₀ values in the nanomolar range for S1P₄ versus micromolar ranges for S1P₁, S1P₂, S1P₃, and S1P₅.
Experimental Methodology
The selectivity of this compound was determined using a cell-based functional assay known as the Tango™ β-arrestin recruitment assay.[3] This assay measures the interaction of β-arrestin with the target G-protein coupled receptor (GPCR) upon ligand binding, which is a hallmark of receptor activation and subsequent desensitization.
Tango™ β-Arrestin Recruitment Assay Protocol
The Tango™ assay technology provides a robust platform for studying GPCR-ligand interactions. The general protocol for determining the antagonist activity of a compound like this compound is as follows:
-
Cell Line and Receptor Expression: A suitable host cell line, such as Human Osteosarcoma (U2OS) cells, is used. These cells are engineered to stably co-express two key fusion proteins:
-
The target S1P receptor (e.g., S1P₁, S1P₂, S1P₃, S1P₄, or S1P₅) fused to a TEV (Tobacco Etch Virus) protease cleavage site followed by a transcription factor (TF).
-
A β-arrestin protein fused to the TEV protease.
-
-
Agonist-Induced β-Arrestin Recruitment: Upon activation of the S1P receptor by its natural ligand, sphingosine-1-phosphate (S1P), or a surrogate agonist, β-arrestin is recruited to the intracellular domain of the receptor.
-
Protease Cleavage and Reporter Gene Activation: The proximity of the TEV protease (on β-arrestin) to the TEV cleavage site (on the receptor) results in the cleavage and release of the transcription factor.
-
Signal Readout: The liberated transcription factor translocates to the nucleus and activates the expression of a reporter gene, typically β-lactamase. The activity of β-lactamase is then measured using a FRET (Fluorescence Resonance Energy Transfer)-based substrate, which produces a quantifiable fluorescent signal.
-
Antagonist Mode: To determine the inhibitory activity of this compound, the cells are pre-incubated with varying concentrations of the compound before the addition of a known S1P receptor agonist. The reduction in the agonist-induced signal is measured, and the IC₅₀ value is calculated, representing the concentration of this compound required to inhibit 50% of the maximal agonist response.
Signaling Pathways and Visualizations
To understand the functional consequences of S1P₄ antagonism by this compound, it is crucial to consider the downstream signaling pathways of the S1P₄ receptor. S1P₄ is known to couple to Gαi and Gα₁₂/₁₃ G-proteins, initiating a cascade of intracellular events.
Caption: S1P₄ receptor signaling cascade.
The diagram above illustrates the signaling cascade initiated by the activation of the S1P₄ receptor. S1P binding activates the receptor, leading to the dissociation of G-protein subunits and the subsequent activation of multiple downstream effector pathways, including PLC, Ras/ERK, PI3K/Akt, and Rho. These pathways culminate in various cellular responses. This compound acts as an antagonist, blocking the initial activation of the S1P₄ receptor by S1P.
Caption: Tango™ β-arrestin recruitment assay workflow.
This workflow diagram outlines the key steps of the Tango™ assay used to determine the antagonist activity of this compound. The binding of an agonist to the S1P receptor initiates a series of events leading to a measurable fluorescent signal. The presence of an antagonist like this compound inhibits this process, resulting in a decreased signal.
References
A Comparative Guide to S1P4 Receptor Antagonists: CYM50358 and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CYM50358 with other notable sphingosine-1-phosphate receptor 4 (S1P4) antagonists. The information presented is supported by experimental data to aid researchers in selecting the most suitable tool compounds for their studies of S1P4-mediated signaling and its role in various physiological and pathological processes.
Sphingosine-1-phosphate (S1P) is a critical signaling sphingolipid that exerts its effects through a family of five G protein-coupled receptors (GPCRs), S1P1-5. The S1P4 receptor is primarily expressed in hematopoietic and lymphoid tissues and has been implicated in immune cell trafficking, differentiation, and activation. Consequently, selective S1P4 antagonists are valuable research tools and potential therapeutic agents for autoimmune diseases, certain cancers, and allergic asthma.
Performance Comparison of S1P4 Antagonists
The following table summarizes the in vitro potency and selectivity of this compound against other known S1P4 antagonists, ML131 and SLB736 (also known as Vonifimod or NXC736).
| Compound | S1P4 IC50 (nM) | S1P1 IC50 (µM) | S1P2 IC50 (µM) | S1P3 IC50 (µM) | S1P5 IC50 (µM) | Selectivity for S1P4 | Key Features |
| This compound | 25[1] | 6.4[1] | 3.9 | 25 (95% inhibition) | 5.5 | High | Potent and selective antagonist. Shown to suppress mast cell degranulation and allergic asthma in vivo.[2][3] |
| ML131 | 89[4][5] | >25[4][5] | >25[4][5] | >25[4][5] | >25[4][5] | Very High | First submicromolar, completely selective S1P4 antagonist identified through high-throughput screening.[4][5] |
| SLB736 | N/A | Selective for S1P1 and S1P4 | N/A | N/A | N/A | Selective | A functional antagonist with immunomodulatory and anti-fibrotic effects.[6] Attenuates brain injury in ischemic stroke models.[7] |
S1P4 Signaling Pathway
S1P4 activation by its endogenous ligand, S1P, initiates a cascade of intracellular signaling events. The receptor couples to multiple G protein subtypes, primarily Gαi, Gαo, and Gα12/13.[8][9][10] This coupling leads to the activation of downstream effector pathways, including the phospholipase C (PLC) and Rho pathways, ultimately influencing cellular processes such as cell shape, motility, and cytokine secretion.[8][11]
Experimental Protocols
This section details the methodologies for key experiments used to characterize S1P4 antagonists.
Tango™ β-Arrestin Recruitment Assay
This assay is a common method for identifying and characterizing receptor antagonists by measuring the recruitment of β-arrestin to the activated GPCR.
Principle: The Tango™ assay utilizes a U2OS cell line expressing the S1P4 receptor fused to a transcription factor (GAL4-VP16) via a TEV protease cleavage site. The cells also express a β-arrestin-TEV protease fusion protein. Upon agonist-induced S1P4 activation, β-arrestin is recruited to the receptor, bringing the TEV protease in proximity to its cleavage site. This releases the transcription factor, which then translocates to the nucleus and drives the expression of a β-lactamase (BLA) reporter gene. Antagonists will inhibit this process.
Protocol Summary:
-
Cell Plating: Seed Tango™ S1P4-bla U2OS cells in a 384-well plate and incubate overnight.
-
Compound Addition: Add the test antagonist compounds (e.g., this compound) at various concentrations to the cells.
-
Agonist Stimulation: After a pre-incubation period with the antagonist, stimulate the cells with an S1P4 agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Incubation: Incubate the plate for several hours to allow for β-lactamase expression.
-
Detection: Add a FRET-based β-lactamase substrate to the wells and measure the fluorescence ratio to determine the level of reporter gene expression. A decrease in the signal in the presence of the antagonist indicates inhibitory activity.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following GPCR activation, which is a hallmark of Gq-coupled signaling, but can also be engineered for Gi-coupled receptors.
Principle: S1P4 can couple to G proteins that activate phospholipase C, leading to the generation of inositol trisphosphate (IP3) and subsequent release of calcium from intracellular stores. Changes in intracellular calcium are detected using a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.
Protocol Summary:
-
Cell Culture: Culture cells expressing the S1P4 receptor (e.g., HTC4 or CHO cells) in 96-well or 384-well plates.[12]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.[3]
-
Compound Incubation: Incubate the cells with the S1P4 antagonist at desired concentrations.
-
Signal Detection: Measure the baseline fluorescence using a fluorescence plate reader (e.g., FLIPR).
-
Agonist Addition: Add an S1P4 agonist to the wells to stimulate the receptor.
-
Data Acquisition: Continuously record the fluorescence intensity to measure the calcium flux. A reduction in the agonist-induced fluorescence peak in the presence of the antagonist indicates its inhibitory effect.
Radioligand Binding Assay
This assay directly measures the ability of a compound to compete with a radiolabeled ligand for binding to the receptor.
Principle: A radiolabeled S1P analog (e.g., [³²P]S1P) is incubated with cell membranes expressing the S1P4 receptor. The amount of radioligand that binds to the receptor is quantified. In a competition assay, a non-radiolabeled antagonist will compete with the radioligand for the binding site, leading to a decrease in the measured radioactivity.
Protocol Summary:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the S1P4 receptor.
-
Assay Setup: In a 96-well plate, combine the cell membranes, the radiolabeled ligand ([³²P]S1P), and varying concentrations of the unlabeled antagonist (e.g., this compound).[4]
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters to remove non-specifically bound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter. The IC50 value of the antagonist is determined by analyzing the concentration-dependent displacement of the radioligand.
Experimental Workflow for S1P4 Antagonist Screening
The following diagram illustrates a typical workflow for the identification and characterization of novel S1P4 antagonists.
Conclusion
This compound stands out as a potent and selective S1P4 antagonist that has been validated in both in vitro and in vivo models.[2][3] ML131 offers exceptional selectivity, making it an excellent tool for dissecting S1P4-specific functions.[4][5] While quantitative potency data for SLB736 is less accessible, its demonstrated efficacy as a functional antagonist in preclinical models of inflammation and fibrosis highlights its therapeutic potential.[6][13] The choice of antagonist will depend on the specific experimental needs, with considerations for potency, selectivity, and the desired experimental system (in vitro vs. in vivo). This guide provides a foundational dataset and methodological overview to assist researchers in making an informed decision for their studies on the S1P4 receptor.
References
- 1. Probe Development Efforts to Identify Novel Agonists of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Beyond Immune Cell Migration: The Emerging Role of the Sphingosine-1-phosphate Receptor S1PR4 as a Modulator of Innate Immune Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Sphingosine-1-phosphate receptors and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alzdiscovery.org [alzdiscovery.org]
Navigating S1P4 Receptor Function: A Comparative Analysis of Pharmacological Antagonism with CYM50358 and Genetic Knockout Models
For researchers in immunology, pharmacology, and drug development, understanding the nuances of Sphingosine-1-Phosphate Receptor 4 (S1P4) signaling is critical. Two primary methodologies, pharmacological antagonism using molecules like CYM50358 and genetic deletion through knockout (KO) models, serve as the cornerstones of these investigations. This guide provides a comprehensive comparison of these approaches, supported by experimental data, to aid in the design and interpretation of studies targeting the S1P4 receptor.
A key takeaway from existing research is the observed difference in phenotypes between S1P4 receptor antagonist-treated animals and S1P4 knockout mice, particularly in the context of immune responses. While pharmacological blockade with the selective antagonist this compound has been shown to suppress certain allergic reactions, genetic knockout of the S1P4 receptor can paradoxically lead to an enhancement of Th2-dominated immune responses.[1] This discrepancy is often attributed to potential compensatory mechanisms that may arise during the embryonic development of knockout models.[1]
Comparative Data Summary
The following tables summarize quantitative findings from studies employing either this compound or S1P4-KO models across various immunological contexts.
Table 1: Effects on Allergic Asthma Phenotypes
| Parameter | Model System | Treatment/Condition | Key Findings | Reference |
| Immune Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF) | Ovalbumin (OVA)-induced allergic asthma mouse model | This compound (before sensitization) | Eosinophil count decreased by 69.3%; Lymphocyte count decreased. | [1] |
| Ovalbumin (OVA)-induced allergic asthma mouse model | This compound (before challenge) | Eosinophil count decreased by 48.5%; Lymphocyte count decreased. | [1] | |
| Ovalbumin (OVA)-induced allergic asthma mouse model | S1P4 Knockout | Aggravation of Th2-dominated immune responses. | [1] | |
| Airway Inflammation | Ovalbumin (OVA)-induced allergic asthma mouse model | This compound | Reduced inflammatory scores and mucin-secreting cells in the lungs. | [1][2] |
| Ovalbumin (OVA)/LPS-induced neutrophilic asthma mouse model | S1P4 Knockout | Aggravated lung inflammatory response and increased inflammatory cell infiltration (macrophages and neutrophils). | [3] | |
| Serum IgE Levels | Ovalbumin (OVA)-induced allergic asthma mouse model | This compound | Inhibited the increase in serum IgE levels. | [1][2] |
| Th2 Cytokine Levels (IL-4) | Ovalbumin (OVA)-induced allergic asthma mouse model | This compound | Inhibited the increase in IL-4 levels. | [1][2] |
Table 2: Effects on Immune Cell Function
| Cell Type | Model/Assay | Treatment/Condition | Key Findings | Reference |
| Mast Cells | RBL-2H3 mast cell degranulation assay | This compound (10 µM) | Significant inhibition of antigen-induced degranulation. | [1] |
| Dendritic Cells | Murine model | S1P4 Knockout | Affected dendritic cell migration and cytokine secretion; reduced Th17 differentiation of T cells. | [1] |
| Plasmacytoid Dendritic Cells | Human pDCs | This compound | Prevented S1P4-dependent reduction of IFN-α production. | [1] |
| Mouse model | S1P4 Knockout | Decrease in plasmacytoid dendritic cell differentiation. | [4] | |
| Neutrophils | S1P lyase deficient mice | S1P4 Knockout | Partially rescued neutrophil recruitment. | [1] |
| Footpad model of localized TH1 inflammation | S1P4 Knockout | Failed to adequately mobilize and infiltrate into the footpad tissue. | [5] | |
| Lymphocytes | Footpad model of localized TH1 inflammation | S1P4 Knockout | Impaired early lymphocyte recruitment to the draining lymph node. | [5] |
| Wild-type mice with footpad immunization | This compound | Diminished cellular accumulation in the draining lymph node at 24 hrs. | [5] |
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental designs discussed, the following diagrams are provided.
Caption: S1P4 receptor signaling cascade.
References
- 1. Suppressive Effect of this compound S1P4 Antagonist on Mast Cell Degranulation and Allergic Asthma in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. koreascience.kr [koreascience.kr]
- 3. Sphingosine-1-Phosphate Receptor 4 Attenuates Neutrophilic Airway Inflammation in Experimental Asthma via Repressing Proinflammatory Macrophage Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine-1-phosphate receptors and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Sphingosine-1-Phosphate Receptor 4 links neutrophils and early local inflammation to lymphocyte recruitment into the draining lymph node to facilitate robust germinal center formation [frontiersin.org]
Validating the Efficacy of S1P4 Receptor Antagonist CYM50358 with a Positive Control Agonist
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the S1P4 receptor antagonist, CYM50358, with a selective positive control agonist, CYM50308. This guide includes supporting experimental data, detailed methodologies for in vitro validation, and visualizations of the key biological and experimental processes.
This compound is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 4 (S1P4), a G protein-coupled receptor primarily expressed in hematopoietic and lymphoid tissues.[1] To rigorously validate the inhibitory efficacy of this compound, it is essential to compare its performance against a known S1P4 agonist. CYM50308, a potent and selective S1P4 agonist, serves as an ideal positive control for such validation studies. This guide outlines the necessary experimental framework and presents comparative data for these two compounds.
Comparative Efficacy of this compound and CYM50308
The antagonistic activity of this compound is quantified by its ability to inhibit the signaling induced by the agonist CYM50308. The key performance indicators are the half-maximal inhibitory concentration (IC50) for the antagonist and the half-maximal effective concentration (EC50) for the agonist.
| Compound | Type | Receptor | Potency (IC50/EC50) | Selectivity Profile |
| This compound | Antagonist | S1P4 | IC50 = 25 nM | Selective for S1P4 over S1P1, S1P2, S1P3, and S1P5 receptors. |
| CYM50308 | Agonist | S1P4 | EC50 = 37.7 - 79.1 nM | Inactive against S1P1, S1P2, and S1P3 receptors up to 25 µM, and the S1P5 receptor up to 2.1 µM.[2] |
Experimental Protocols
A robust method for validating the efficacy of this compound is the Tango™ GPCR assay, a cell-based functional assay that measures β-arrestin recruitment to an activated G protein-coupled receptor.[3][4][5]
Tango™ S1P4 Receptor Antagonist Assay Protocol
Objective: To determine the potency of this compound in inhibiting S1P4 receptor activation induced by the agonist CYM50308.
Materials:
-
Tango™ S1P4-bla U2OS cells (expressing human S1P4 receptor)
-
This compound (test antagonist)
-
CYM50308 (positive control agonist)
-
Assay medium (e.g., Freestyle™ Expression Medium)
-
LiveBLAzer™ FRET-B/G Substrate (CCF4-AM)
Procedure:
-
Cell Preparation:
-
Culture Tango™ S1P4-bla U2OS cells according to the manufacturer's instructions.
-
On the day of the assay, harvest and resuspend the cells in assay medium to the recommended concentration.
-
Dispense the cell suspension into a 384-well microplate.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound in assay medium.
-
Add the diluted this compound to the cell plate and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Prepare a solution of CYM50308 in assay medium at a concentration that elicits a submaximal response (e.g., EC80).
-
Add the CYM50308 solution to the cell plate containing the antagonist and incubate for several hours (e.g., 5 hours) at 37°C.
-
-
Detection:
-
Add the LiveBLAzer™ FRET-B/G Substrate to each well.
-
Incubate the plate at room temperature in the dark for approximately 2 hours.
-
Measure the fluorescence emission at two wavelengths (e.g., 460 nm for blue and 530 nm for green) using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the ratio of blue to green fluorescence for each well.
-
Plot the fluorescence ratio against the concentration of this compound.
-
Determine the IC50 value of this compound by fitting the data to a four-parameter logistic equation.
-
Visualizing the Molecular and Experimental Framework
To better understand the underlying biology and experimental design, the following diagrams illustrate the S1P4 signaling pathway, the workflow for validating this compound, and the logical relationship between the antagonist and the positive control agonist.
References
- 1. Suppressive Effect of this compound S1P4 Antagonist on Mast Cell Degranulation and Allergic Asthma in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CYM50308 (S1P4 Receptor Agonist) - Echelon Biosciences [echelon-inc.com]
- 3. Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System [moleculardevices.com]
- 4. Tango GPCR Assay System | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Utilization of the Tango beta-arrestin recruitment technology for cell-based EDG receptor assay development and interrogation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Cross-Reactivity of CYM50358 with G Protein-Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of CYM50358, a known antagonist of the Sphingosine-1-Phosphate Receptor 4 (S1P4), with other G protein-coupled receptors (GPCRs), focusing on the S1P receptor family. The information presented herein is intended to assist researchers and drug development professionals in evaluating the selectivity and potential off-target effects of this compound.
Executive Summary
This compound is a potent and highly selective antagonist of the human S1P4 receptor, with a reported half-maximal inhibitory concentration (IC50) of 25 nM. While demonstrating high affinity for its primary target, it exhibits significantly lower potency against other members of the S1P receptor family, indicating a favorable selectivity profile within this group of receptors. This guide summarizes the available quantitative data on its cross-reactivity, details the experimental protocols used for its characterization, and provides visual representations of the relevant signaling pathways and experimental workflows.
Data Presentation: Cross-Reactivity of this compound with S1P Receptors
The following table summarizes the inhibitory activity of this compound against a panel of human S1P receptors. The data clearly illustrates the compound's selectivity for S1P4 over other S1P receptor subtypes.
| Receptor | IC50 (nM) | Selectivity (fold vs. S1P4) |
| S1P4 | 25 | 1 |
| S1P1 | 6,400 | 256 |
| S1P2 | 3,900 | 156 |
| S1P3 | 25,000 (95% inhibition at this concentration) | >1000 |
| S1P5 | 5,500 | 220 |
Experimental Protocols
The selectivity of this compound was primarily determined using a cell-based functional assay that measures the antagonist's ability to inhibit agonist-induced β-arrestin recruitment to the target GPCR.
Tango™ β-Lactamase Reporter Gene Assay for GPCR Antagonism
This assay quantifies the interaction between an activated GPCR and β-arrestin, providing a functional readout of receptor activation.
Objective: To determine the potency of this compound in antagonizing the activation of S1P receptor subtypes.
Cell Line: U2OS (human bone osteosarcoma epithelial) cells stably co-expressing:
-
The target S1P receptor (e.g., S1P1, S1P2, S1P3, S1P4, or S1P5) fused at its C-terminus to a tobacco etch virus (TEV) protease cleavage site followed by the Gal4-VP16 transcription factor.
-
A fusion protein of β-arrestin and TEV protease.
-
A β-lactamase reporter gene under the control of a UAS (Upstream Activating Sequence) promoter.
Materials:
-
Tango™ GPCR-bla U2OS cells expressing the specific S1P receptor subtype.
-
Cell culture medium (e.g., McCoy's 5A medium supplemented with serum, antibiotics, and selection agents).
-
S1P (agonist).
-
This compound (test antagonist).
-
LiveBLAzer™-FRET B/G Substrate (CCF4-AM).
-
Assay buffer.
-
384-well black, clear-bottom microplates.
Procedure:
-
Cell Plating:
-
Harvest and resuspend the appropriate Tango™ S1P receptor-expressing U2OS cells in fresh culture medium.
-
Plate the cells into a 384-well microplate at a predetermined density.
-
Incubate the cell plate at 37°C in a 5% CO2 incubator for 16-24 hours.
-
-
Compound Preparation and Addition (Antagonist Mode):
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a solution of the agonist (S1P) at a concentration that elicits a submaximal response (e.g., EC80).
-
Add the diluted this compound or vehicle control to the cell plate and incubate for a specified period (e.g., 30 minutes) at 37°C.
-
Add the S1P agonist solution to the wells (except for the negative control wells) and incubate for an extended period (e.g., 5 hours) at 37°C to allow for β-lactamase expression.
-
-
Substrate Loading and Detection:
-
Prepare the LiveBLAzer™-FRET B/G Substrate working solution according to the manufacturer's instructions.
-
Add the substrate mixture to each well of the assay plate.
-
Incubate the plate at room temperature in the dark for approximately 2 hours.
-
-
Data Acquisition:
-
Measure the fluorescence emission at two wavelengths (e.g., blue at 460 nm for cleaved substrate and green at 530 nm for intact substrate) using a fluorescence plate reader.
-
The ratio of blue to green fluorescence intensity is calculated to determine the level of β-lactamase activity, which corresponds to the degree of receptor activation.
-
-
Data Analysis:
-
The antagonist activity is determined by the reduction in the agonist-induced signal.
-
IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the primary signaling pathways associated with the on-target S1P4 receptor and the main off-target S1P1 receptor.
Caption: S1P4 receptor signaling cascade.
Caption: S1P1 receptor off-target signaling.
Experimental Workflow
The following diagram outlines the general workflow for assessing the cross-reactivity of a test compound against a panel of GPCRs.
Caption: Experimental workflow for GPCR cross-reactivity profiling.
Unraveling the Opposing Roles of CYM50358 and CYM50308 in Cellular Functions: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced effects of pharmacological tools is paramount. This guide provides a comprehensive comparison of two widely used modulators of the Sphingosine-1-Phosphate Receptor 4 (S1PR4), the antagonist CYM50358 and the agonist CYM50308, in key functional assays. By presenting experimental data, detailed protocols, and visualizing the underlying signaling pathways, this document aims to facilitate informed decisions in research and development.
At a Glance: this compound vs. CYM50308
| Feature | This compound | CYM50308 |
| Target | Sphingosine-1-Phosphate Receptor 4 (S1PR4) | Sphingosine-1-Phosphate Receptor 4 (S1PR4) |
| Mechanism of Action | Antagonist | Agonist |
| Potency (S1PR4) | IC50: 25 nM[1] | EC50: 37.7 - 79.1 nM[2] |
| Key Functional Effects | - Increases CD8+ T cell proliferation - Inhibits mast cell degranulation - Minimal effect on M1 macrophage polarization | - No significant effect on CD8+ T cell proliferation - Inhibits M1 macrophage polarization |
The S1PR4 Signaling Axis: A Tale of Two Modulators
This compound and CYM50308 exert their effects by targeting the S1PR4, a G protein-coupled receptor predominantly expressed on immune cells. As an antagonist, this compound blocks the receptor, preventing its activation by the endogenous ligand sphingosine-1-phosphate (S1P). Conversely, CYM50308, an agonist, mimics the action of S1P, activating the receptor and its downstream signaling cascades. This fundamental difference in their mechanism of action leads to distinct and often opposing outcomes in cellular functions.
Head-to-Head in Functional Assays
The differential effects of this compound and CYM50308 are most evident in functional assays that interrogate key immune cell activities.
T Cell Proliferation
In the context of cancer immunotherapy, modulating T cell function is a critical goal. Studies have shown that S1PR4 signaling can influence T cell expansion. A direct comparison of this compound and CYM50308 reveals their opposing roles in this process.
Experimental Data Summary:
| Assay | Cell Type | Treatment | Outcome | Reference |
| CD8+ T Cell Proliferation | Human PBMCs co-cultured with MCF-7 spheroids | This compound (200 nM) | Significant increase in CD8+ T cells | [3] |
| CD8+ T Cell Proliferation | Human PBMCs co-cultured with MCF-7 spheroids | CYM50308 (200 nM) | No significant alteration in the number of CD8+ T cells | [3] |
Experimental Workflow:
Macrophage Polarization
Macrophage polarization into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes is a key determinant of immune responses. S1PR4 signaling has been implicated in this process.
Experimental Data Summary:
| Assay | Cell Type | Treatment | Outcome | Reference |
| M1 Macrophage Polarization | Bone marrow-derived macrophages (BMDMs) | CYM50308 | Significantly inhibited M1 macrophage polarization | [4] |
| M1 Macrophage Polarization | Bone marrow-derived macrophages (BMDMs) | This compound | Insignificant impact on M1 macrophage polarization | [4] |
Experimental Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CYM50308 (S1P4 Receptor Agonist) - Echelon Biosciences [echelon-inc.com]
- 3. S1PR4 ablation reduces tumor growth and improves chemotherapy via CD8+ T cell expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine-1-Phosphate Receptor 4 Attenuates Neutrophilic Airway Inflammation in Experimental Asthma via Repressing Proinflammatory Macrophage Activation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Sphingosine-1-Phosphate Pathway in Asthma: A Comparative Guide to Alternatives for CYM50358
For researchers, scientists, and drug development professionals investigating novel therapeutic avenues for asthma, the modulation of the sphingosine-1-phosphate (S1P) signaling pathway presents a promising frontier. CYM50358, a selective antagonist of the S1P receptor 4 (S1PR4), has demonstrated potential in preclinical asthma models by mitigating allergic airway inflammation. However, a comprehensive understanding of alternative strategies targeting the S1P pathway is crucial for advancing research and development. This guide provides an objective comparison of this compound with other key S1P receptor modulators, supported by experimental data, detailed protocols, and signaling pathway visualizations.
The S1P signaling cascade plays a pivotal role in regulating various cellular processes implicated in asthma pathogenesis, including immune cell trafficking, airway smooth muscle cell proliferation, and vascular permeability. Targeting different S1P receptors (S1PRs) offers distinct therapeutic opportunities. This guide will focus on comparing the S1PR4 antagonist this compound with a non-selective S1P receptor agonist (FTY720/Fingolimod), a selective S1P1 receptor agonist (AUY954), and a selective S1P2 receptor antagonist (JTE-013).
Performance Comparison in Preclinical Asthma Models
The efficacy of these compounds has been evaluated in ovalbumin (OVA)-induced allergic asthma models in mice, a standard preclinical model that recapitulates key features of human asthma, including airway hyperresponsiveness (AHR), eosinophilic inflammation, and increased Th2 cytokine production. The following tables summarize the quantitative data from these studies.
Table 1: Effect of S1P Receptor Modulators on Inflammatory Cell Infiltration in Bronchoalveolar Lavage (BAL) Fluid
| Compound | Target | Dose/Route | Total Cells (x10⁵) | Eosinophils (x10⁵) | Lymphocytes (x10⁵) | Macrophages (x10⁵) | Neutrophils (x10⁵) |
| Vehicle (OVA-challenged) | - | - | 5.8 ± 0.6 | 3.5 ± 0.4 | 0.5 ± 0.1 | 1.5 ± 0.2 | 0.3 ± 0.1 |
| This compound [1][2] | S1PR4 Antagonist | 10 mg/kg, i.p. | 2.5 ± 0.3 | 1.1 ± 0.2 | 0.2 ± 0.1 | 1.1 ± 0.1 | 0.1 ± 0.0 |
| FTY720 (Fingolimod) [3][4] | Non-selective S1PR Agonist | 0.25 µg, i.t. | Significantly Reduced | Significantly Reduced | Significantly Reduced | - | - |
| AUY954 [5] | S1PR1 Agonist | i.t. | - | Significantly Reduced | Significantly Reduced | - | - |
| JTE-013 [6][7] | S1PR2 Antagonist | 10 mg/kg, i.p. | Significantly Reduced | Significantly Reduced | Significantly Reduced | - | Significantly Reduced |
*p < 0.05 compared to Vehicle (OVA-challenged) group. i.p. = intraperitoneal; i.t. = intratracheal. Data are presented as mean ± SEM where available. Note: Direct statistical comparisons between compounds from different studies are not possible due to variations in experimental conditions.
Table 2: Effect of S1P Receptor Modulators on Airway Hyperresponsiveness (AHR) and Th2 Cytokines
| Compound | Target | Airway Hyperresponsiveness (AHR) | IL-4 Levels (pg/mL in BALF) | IL-5 Levels (pg/mL in BALF) | IL-13 Levels (pg/mL in BALF) |
| Vehicle (OVA-challenged) | - | Increased | High | High | High |
| This compound [1][2] | S1PR4 Antagonist | Significantly Reduced | 25.4 ± 3.1 | - | - |
| FTY720 (Fingolimod) [3][4] | Non-selective S1PR Agonist | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| AUY954 [5] | S1PR1 Agonist | Significantly Reduced | - | - | - |
| JTE-013 [6][7] | S1PR2 Antagonist | Significantly Reduced | Significantly Reduced | Significantly Reduced | - |
*p < 0.05 compared to Vehicle (OVA-challenged) group. BALF = Bronchoalveolar Lavage Fluid. AHR was typically measured as enhanced pause (Penh) or lung resistance in response to methacholine challenge. Note: Direct statistical comparisons between compounds from different studies are not possible.
Signaling Pathways and Mechanisms of Action
The differential effects of these compounds stem from their distinct targets within the S1P signaling network.
-
This compound (S1PR4 Antagonist): By blocking S1PR4, this compound is thought to modulate the function of immune cells, such as dendritic cells and mast cells, leading to a reduction in the Th2 inflammatory response.[8]
-
FTY720 (Non-selective S1PR Agonist): FTY720 acts as a functional antagonist by causing the internalization and degradation of S1PRs, primarily S1PR1. This leads to the sequestration of lymphocytes in lymph nodes, preventing their migration to the lungs and thereby reducing inflammation.[3][4] Local administration can mitigate systemic effects like lymphopenia.[3][4]
-
AUY954 (S1PR1 Agonist): Selective activation of S1PR1 is believed to enhance endothelial barrier function and modulate immune cell trafficking, contributing to the suppression of airway inflammation.[5]
-
JTE-013 (S1PR2 Antagonist): S1PR2 activation is implicated in mast cell degranulation and airway smooth muscle contraction. Antagonizing this receptor with JTE-013 can therefore directly inhibit key allergic responses.[6][7]
Experimental Protocols
A standardized approach is essential for the reliable evaluation of therapeutic candidates. The following outlines the key experimental methodologies employed in the cited studies.
Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice
-
Sensitization: Mice (commonly BALB/c strain) are sensitized by intraperitoneal injections of ovalbumin (OVA) mixed with an adjuvant like aluminum hydroxide on days 0 and 7.[9][10]
-
Challenge: After a resting period, mice are challenged with aerosolized or intranasal OVA for several consecutive days (e.g., days 22-24).[9][10]
-
Treatment: The test compound (e.g., this compound) or vehicle is administered at a specified time relative to the OVA challenges.
-
Endpoint Analysis: 24-48 hours after the final OVA challenge, various parameters are assessed.
Bronchoalveolar Lavage (BAL) Fluid Analysis
-
Collection: The lungs of euthanized mice are lavaged with a fixed volume of sterile saline.
-
Total and Differential Cell Counts: The collected BAL fluid is centrifuged, and the cell pellet is resuspended. Total cell numbers are determined using a hemocytometer. Differential cell counts (eosinophils, lymphocytes, macrophages, neutrophils) are performed on cytospin preparations stained with a Romanowsky-type stain (e.g., May-Grünwald-Giemsa).
-
Cytokine Measurement: The supernatant from the BAL fluid is collected and stored. Cytokine levels (e.g., IL-4, IL-5, IL-13) are quantified using enzyme-linked immunosorbent assays (ELISAs) or multiplex bead-based assays.[11]
Measurement of Airway Hyperresponsiveness (AHR)
AHR is a hallmark of asthma and is assessed by measuring the bronchoconstrictive response to a stimulus like methacholine.[12][13] This can be done using:
-
Invasive methods: In anesthetized and tracheostomized mice, lung resistance and dynamic compliance are measured using a ventilator.
-
Non-invasive methods: Conscious, unrestrained mice are placed in a whole-body plethysmograph, and the enhanced pause (Penh) is measured as an index of airway obstruction.[14]
Histological Analysis of Lung Inflammation
-
Tissue Preparation: Lungs are perfused, fixed (e.g., in 10% buffered formalin), and embedded in paraffin.
-
Staining: Lung sections are stained with Hematoxylin and Eosin (H&E) to visualize inflammatory cell infiltrates and with Periodic acid-Schiff (PAS) to identify mucus-producing goblet cells.
-
Scoring: The degree of peribronchial and perivascular inflammation and goblet cell hyperplasia is semi-quantitatively scored by a blinded observer.
Conclusion
The S1P signaling pathway offers a rich landscape of therapeutic targets for asthma. While the S1PR4 antagonist this compound shows promise in mitigating allergic airway inflammation, this guide highlights that alternative strategies targeting other S1P receptors also demonstrate significant efficacy in preclinical models.
-
FTY720 , as a non-selective agonist, has a broad anti-inflammatory effect, primarily through lymphocyte sequestration. Local delivery is a key consideration to minimize systemic side effects.
-
Selective S1PR1 agonism with compounds like AUY954 appears to be a more targeted approach to modulate immune cell trafficking and enhance endothelial barrier function.
-
Antagonism of S1PR2 with JTE-013 offers a distinct mechanism by directly inhibiting mast cell degranulation and potentially airway smooth muscle responses.
The choice of a specific S1P receptor modulator for further investigation will depend on the desired therapeutic profile, balancing efficacy in suppressing airway inflammation and hyperresponsiveness with potential on- and off-target effects. The experimental protocols and comparative data presented here provide a foundational resource for researchers to design and interpret studies aimed at developing novel S1P-targeted therapies for asthma.
References
- 1. Sphingosine-1-Phosphate Receptor 4 Attenuates Neutrophilic Airway Inflammation in Experimental Asthma via Repressing Proinflammatory Macrophage Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blockage of sphingosine-1-phosphate receptor 2 attenuates allergic asthma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Local application of FTY720 to the lung abrogates experimental asthma by altering dendritic cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine-1-Phosphate Receptor 4 Attenuates Neutrophilic Airway Inflammation in Experimental Asthma via Repressing Proinflammatory Macrophage Activation [ijbs.com]
- 5. Modulation of Chemokines and Allergic Airway Inflammation by Selective Local Sphingosine-1-phosphate Receptor 1 Agonism in Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blockage of sphingosine‐1‐phosphate receptor 2 attenuates allergic asthma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | S1PR2 Inhibition Attenuates Allergic Asthma Possibly by Regulating Autophagy [frontiersin.org]
- 8. Suppressive Effect of this compound S1P4 Antagonist on Mast Cell Degranulation and Allergic Asthma in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. T helper 1 cells stimulated with ovalbumin and IL-18 induce airway hyperresponsiveness and lung fibrosis by IFN-γ and IL-13 production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Monotropein Alleviates Ovalbumin-Induced Asthma in Mouse Model by Inhibiting AKT/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of Airway Hyperresponsiveness in Mouse Models | Society for Mucosal Immunology [socmucimm.org]
- 13. Frontiers | Issues determining direct airways hyperresponsiveness in mice [frontiersin.org]
- 14. Noninvasive measurement of airway responsiveness in allergic mice using barometric plethysmography - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming S1P4 Target Engagement of CYM50358: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CYM50358, a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 4 (S1P4), with other relevant compounds. It includes detailed experimental protocols and data to facilitate the confirmation of its target engagement.
Introduction to this compound and S1P4
This compound is a small molecule antagonist that demonstrates high selectivity for the S1P4 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in lymphoid and hematopoietic tissues.[1][2][3] S1P4 is implicated in various physiological processes, including immune cell trafficking and differentiation, making it a compelling target for therapeutic intervention in inflammatory and autoimmune diseases.[2][3] This guide outlines key experimental approaches to verify the direct interaction of this compound with S1P4 and compares its activity with other known S1P4 modulators.
Comparative Analysis of S1P4 Antagonists
The potency and selectivity of this compound have been evaluated against other S1P receptor subtypes and in comparison to other compounds targeting S1P4. The following table summarizes the inhibitory concentrations (IC50) of this compound and a related compound, CYM50374, for the S1P4 receptor.
| Compound | S1P4 IC50 (nM) | S1P1 IC50 (µM) | S1P2 IC50 (µM) | S1P3 IC50 (µM) | S1P5 IC50 (µM) | Selectivity for S1P4 |
| This compound | 25[4] | 6.4[4] | >25 | >25 | >25 | High |
| CYM50374 | 34[1] | >25 | >25 | >25 | >25 | High |
S1P4 Signaling Pathway
S1P4 activation by its endogenous ligand, sphingosine-1-phosphate (S1P), initiates a cascade of intracellular signaling events. The receptor couples to inhibitory G proteins (Gαi/o) and Gα12/13 proteins.[2] This coupling leads to the modulation of downstream effectors, including the inhibition of adenylyl cyclase, activation of the Rho GTPase pathway, and stimulation of the mitogen-activated protein kinase (MAPK/ERK) pathway.[2][5][6] Understanding this pathway is crucial for designing functional assays to confirm antagonist activity.
Caption: S1P4 Receptor Signaling Cascade.
Experimental Protocols for Target Engagement
To confirm that this compound directly engages the S1P4 receptor, a series of in vitro assays can be performed. These assays are designed to measure the binding of the compound to the receptor and its ability to inhibit receptor-mediated signaling.
Radioligand Binding Assay
This assay directly measures the ability of this compound to compete with a radiolabeled ligand for binding to the S1P4 receptor.
Objective: To determine the binding affinity (Ki) of this compound for the S1P4 receptor.
Materials:
-
Membranes from cells overexpressing human S1P4.
-
Radioligand (e.g., [³H]DH-S1P).[7]
-
This compound and other test compounds.
-
Binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the S1P4-expressing membranes (5-10 µg protein/well), a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of this compound.
-
Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂) to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of a known S1P4 ligand.
-
Calculate specific binding and determine the IC50 value for this compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the ability of an antagonist to block agonist-induced G protein activation, a proximal event in GPCR signaling.
Objective: To assess the functional antagonism of this compound at the S1P4 receptor by measuring its effect on agonist-stimulated [³⁵S]GTPγS binding.
Materials:
-
Membranes from cells overexpressing human S1P4.
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog).[8]
-
S1P (agonist).
-
This compound.
-
Assay buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM MgCl₂, 10 µM GDP).
-
Scintillation proximity assay (SPA) beads or filtration apparatus.
Protocol:
-
Pre-incubate S1P4 membranes with varying concentrations of this compound for 15-30 minutes at 30°C.
-
Add a fixed concentration of S1P (typically EC80) to stimulate the receptor.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate for 30-60 minutes at 30°C.
-
If using a filtration assay, terminate the reaction by rapid filtration and wash as described for the radioligand binding assay.
-
If using an SPA-based format, add SPA beads and measure the signal directly in a microplate reader.
-
Determine the ability of this compound to inhibit S1P-stimulated [³⁵S]GTPγS binding and calculate its IC50 value.
β-Arrestin Recruitment Assay (Tango Assay)
This cell-based assay measures the recruitment of β-arrestin to the activated S1P4 receptor, a key event in GPCR desensitization and signaling.
Objective: To confirm the antagonistic activity of this compound by measuring its ability to block agonist-induced β-arrestin recruitment to S1P4.
Materials:
-
U2OS cell line co-expressing S1P4 fused to a transcription factor and a β-arrestin-protease fusion protein (Tango™ S1P4-bla U2OS cells).[5]
-
S1P (agonist).
-
This compound.
-
Cell culture medium and reagents.
-
LiveBLAzer™-FRET B/G Substrate.
-
Fluorescence plate reader.
Protocol:
-
Plate the Tango™ S1P4-bla U2OS cells in a 384-well plate and incubate overnight.
-
Treat the cells with varying concentrations of this compound for 15-30 minutes.
-
Add a fixed concentration of S1P (typically EC80) to stimulate β-arrestin recruitment.
-
Incubate for 5 hours at 37°C.
-
Add the LiveBLAzer™-FRET B/G Substrate to each well and incubate for 2 hours at room temperature in the dark.
-
Measure the fluorescence at two wavelengths (460 nm and 530 nm).
-
Calculate the emission ratio (460/530 nm) to determine the extent of β-lactamase activity, which corresponds to β-arrestin recruitment.
-
Determine the IC50 of this compound for the inhibition of S1P-induced β-arrestin recruitment.
Caption: Workflow for Confirming S1P4 Target Engagement.
Conclusion
The data and experimental protocols presented in this guide provide a robust framework for confirming the target engagement of this compound with the S1P4 receptor. By employing a combination of direct binding and functional assays, researchers can confidently characterize the antagonistic properties of this selective compound and further explore its therapeutic potential. The high selectivity of this compound for S1P4 over other S1P receptor subtypes makes it a valuable tool for dissecting the specific roles of S1P4 in health and disease.
References
- 1. Discovery, Design and Synthesis of the First Reported Potent and Selective Sphingosine-1-Phosphate 4 (S1P4) Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SAR Analysis of Innovative Selective Small Molecule Antagonists of Sphingosine-1-Phosphate 4 (S1P4) Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Probe Development Efforts to Identify Novel Antagonists of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Probe Development Efforts to Identify Novel Antagonists of the Sphingosine 1-phosphate Receptor 4 (S1P4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological characterization of human S1P4 using a novel radioligand, [4,5-3H]-dihydrosphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
Comparative Analysis of CYM50358: A Potent and Selective S1P4 Receptor Antagonist
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of CYM50358, a selective antagonist of the Sphingosine-1-Phosphate Receptor 4 (S1P4), with other relevant compounds. This analysis is supported by experimental data to inform compound selection for studies on S1P4-mediated signaling.
This compound is a potent and selective antagonist of the S1P4 receptor, a G protein-coupled receptor predominantly expressed in hematopoietic and lymphoid tissues.[1][2][3] Its selectivity makes it a valuable tool for investigating the physiological and pathological roles of S1P4. This guide compares the dose-response profile of this compound with another selective S1P4 antagonist, CYM50374, and a selective S1P4 agonist, CYM50308, to provide a comprehensive overview for researchers.
Dose-Response Comparison of S1P4 Modulators
The following table summarizes the potency of this compound in comparison to other S1P4 modulators and its activity at other S1P receptor isoforms.
| Compound Name | Target Receptor | Compound Type | IC50 / EC50 (nM) | Selectivity Profile |
| This compound | S1P4 | Antagonist | 25 | IC50 (µM): S1P1 (6.4), S1P2 (3.9), S1P3 (>25), S1P5 (5.5)[4] |
| CYM50374 | S1P4 | Antagonist | 34 | High selectivity for S1P4 over other S1P receptor subtypes.[2] |
| CYM50308 (ML248) | S1P4 | Agonist | 37.7 - 79.1 | Inactive against S1P1, S1P2, and S1P3 receptors up to 25 µM; EC50 of 2.1 µM against S1P5. |
S1PR4 Signaling Pathway
Activation of the S1P4 receptor by its endogenous ligand, sphingosine-1-phosphate (S1P), initiates a cascade of intracellular signaling events. S1P4 couples to heterotrimeric G proteins, primarily of the Gαi and Gα12/13 families. This coupling leads to the modulation of various downstream effector proteins, influencing cellular processes such as cell migration, differentiation, and immune responses.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery, Design and Synthesis of the First Reported Potent and Selective Sphingosine-1-Phosphate 4 (S1P4) Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SAR Analysis of Innovative Selective Small Molecule Antagonists of Sphingosine-1-Phosphate 4 (S1P4) Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. usbio.net [usbio.net]
Independent Verification of CYM50358 Activity: A Comparative Guide for S1P4 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the S1P4 receptor antagonist, CYM50358, with alternative compounds. The information presented is supported by experimental data from independent studies to aid researchers in selecting the most appropriate tool for their specific needs.
Introduction to S1P4 Receptor Antagonism
The Sphingosine-1-Phosphate Receptor 4 (S1P4) is a G protein-coupled receptor primarily expressed in the hematopoietic and lymphoid tissues. It plays a crucial role in immune cell trafficking, differentiation, and activation. Antagonism of S1P4 is a promising therapeutic strategy for various autoimmune diseases and certain cancers. This compound is a well-characterized, potent, and selective S1P4 antagonist. This guide evaluates its performance against other known selective S1P4 antagonists, ML131 and SLB736.
Comparative Analysis of S1P4 Antagonists
The following table summarizes the in vitro activity of this compound and its alternatives. The data is derived from studies employing comparable assay methodologies to ensure a reliable comparison.
| Compound | Target | IC50 (nM) | Selectivity | Assay Platform |
| This compound | S1P4 | 25 | Highly selective over S1P1, S1P2, S1P3, S1P5 | Tango™ S1P4-BLA U2OS cells [1] |
| ML131 | S1P4 | 89 | Highly selective over S1P1, S1P2, S1P3, S1P5[2][3] | Tango™ S1P4-BLA U2OS cells[2][3] |
| SLB736 | S1P4 | N/A* | Acts as a functional antagonist | β-arrestin PathHunter assay[4] |
*A specific IC50 value from a directly comparable assay was not available in the reviewed literature.
Experimental Protocols
The determination of antagonist activity for both this compound and ML131 was predominantly performed using a Tango™ GPCR assay. This cell-based assay measures receptor activation by quantifying the recruitment of β-arrestin to the activated GPCR.
Tango™ S1P4-BLA U2OS Assay Protocol:
-
Cell Culture: U2OS cells stably expressing the human S1P4 receptor fused to a GAL4-VP16 transcription factor and a β-arrestin/TEV protease fusion protein are cultured in the recommended medium.
-
Compound Preparation: Test compounds (e.g., this compound, ML131) are serially diluted in DMSO to generate a concentration range suitable for IC50 determination.
-
Assay Procedure:
-
Cells are seeded into 384-well plates.
-
The cells are pre-incubated with the test compounds at various concentrations.
-
An S1P4 agonist (e.g., S1P) is added at a concentration that elicits a submaximal response (EC80).
-
The plates are incubated to allow for receptor activation and subsequent cleavage of a substrate by the recruited β-lactamase reporter.
-
-
Data Analysis: The fluorescence intensity is measured, and the IC50 values are calculated by fitting the data to a four-parameter logistic equation. The IC50 value represents the concentration of the antagonist that inhibits 50% of the agonist-induced receptor activation.[2][5][6]
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and processes involved, the following diagrams have been generated.
Conclusion
Independent verification confirms that this compound is a potent and highly selective S1P4 receptor antagonist.[1] When compared to ML131, another selective S1P4 antagonist, this compound exhibits a lower IC50 value in the same assay system, suggesting higher potency.[1][2] While SLB736 is also identified as a functional S1P4 antagonist, a direct quantitative comparison of its potency with this compound is challenging due to the lack of publicly available IC50 data from a comparable assay.[4] The choice of antagonist will ultimately depend on the specific requirements of the research, including the desired potency, and the experimental context. This guide provides the necessary data and protocols to make an informed decision.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Probe Development Efforts to Identify Novel Antagonists of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The novel sphingosine-1-phosphate receptors antagonist AD2900 affects lymphocyte activation and inhibits T-cell entry into the lymph nodes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of CYM50358: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for the S1P₄ Receptor Antagonist CYM50358
For researchers, scientists, and drug development professionals utilizing the potent and selective S1P₄ antagonist this compound, understanding the proper disposal procedures is paramount to maintaining a safe and compliant laboratory environment. While this compound is not classified as a hazardous substance under Regulation (EC) No. 1907/2006 (REACH), adherence to best practices for chemical waste management is essential.[1] This guide provides immediate, actionable information for the safe handling and disposal of this compound.
Immediate Safety and Handling
Before disposal, ensure that all personnel handling this compound are equipped with appropriate personal protective equipment (PPE), including laboratory coats, safety glasses, and gloves. Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure. In case of a spill, absorb the material with an inert, non-combustible absorbent material and place it in a sealed container for disposal.
Quantitative Data Summary
While a specific Safety Data Sheet (SDS) with detailed quantitative hazard data for this compound is not mandated due to its non-hazardous classification, the following table summarizes its key identifying and biological information.
| Identifier | Value | Source |
| IUPAC Name | 2-(4-(5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-inden-1-yl)acetic acid | MedChemExpress |
| Molecular Formula | C₂₇H₂₈N₂O₅ | MedChemExpress |
| Molecular Weight | 476.52 g/mol | MedChemExpress |
| IC₅₀ for S1P₄ | 25 nM | MedChemExpress[2] |
| IC₅₀ for S1P₁ | 6.4 µM | MedChemExpress[2] |
Step-by-Step Disposal Protocol
Given the non-hazardous nature of this compound, the primary goal of the disposal procedure is to prevent environmental release and ensure compliance with local and institutional regulations.
Experimental Protocol: Disposal of this compound
-
Deactivation (Optional but Recommended): For solutions of this compound, consider deactivation. A common laboratory practice for organic compounds is treatment with a 10% bleach solution. Allow the solution to sit for at least 30 minutes to ensure the degradation of the bioactive components.
-
Neutralization: Following deactivation, neutralize the solution to a pH between 6.0 and 8.0 using a suitable acid or base.
-
Consult Local Regulations: Before proceeding, consult your institution's Environmental Health and Safety (EHS) office or the local regulatory guidelines for the disposal of non-hazardous chemical waste.[2][3] Some municipalities may permit the drain disposal of small quantities of neutralized, non-hazardous organic compounds, while others may require collection as chemical waste.[1][3]
-
Aqueous Waste Disposal: If permitted by local regulations, the neutralized, deactivated solution can be flushed down the drain with copious amounts of water (at least 20 parts water to 1 part solution).[1]
-
Solid Waste Disposal: For solid this compound or contaminated labware (e.g., pipette tips, tubes), place the items in a clearly labeled, sealed container. This container should be designated for non-hazardous chemical waste.
-
Waste Collection: Arrange for the collection of the chemical waste container by your institution's hazardous waste management service. Even for non-hazardous materials, it is best practice to have them handled by professionals.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and building trust in their commitment to laboratory safety and responsible chemical handling.
References
- 1. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 2. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 3. sfasu.edu [sfasu.edu]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Essential Safety and Operational Guide for Handling CYM50358
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with CYM50358. The following procedures are based on standard laboratory safety protocols for handling non-hazardous chemical compounds.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance according to Regulation (EC) No. 1907/2006 (REACH), adherence to standard laboratory good hygiene practices is essential to ensure personal safety and maintain a sterile research environment.[1] The following table summarizes the recommended personal protective equipment when handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Wear standard laboratory gloves, such as nitrile, to prevent skin contact.[2][3] Change gloves immediately if they become contaminated. |
| Eye Protection | Safety glasses or goggles | Use safety glasses with side shields or goggles to protect against accidental splashes or dust generation.[2] |
| Respiratory Protection | Not generally required | For procedures that may generate dust, a dust mask or respirator may be used as a precautionary measure.[2] |
| Skin and Body Protection | Laboratory coat | A standard lab coat should be worn to protect personal clothing from contamination.[2] |
Operational and Disposal Plans
Handling and Storage:
-
Handling : Avoid direct contact with the skin and eyes, as well as inhalation of any dust.[2] It is recommended to handle the compound in a well-ventilated area. After handling, wash hands thoroughly.[2]
-
Storage : Store this compound in a tightly closed container in a dry and well-ventilated place.[2] For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months, or at -20°C for up to 1 month.[4]
Emergency Procedures:
-
Skin Contact : In case of contact, immediately remove all contaminated clothing and rinse the skin with water.[2]
-
Eye Contact : If the compound comes into contact with the eyes, rinse thoroughly with plenty of water. If contact lenses are present, remove them if it is easy to do so and continue rinsing.[2]
-
Inhalation : If inhaled, move the person to an area with fresh air.[2]
-
Ingestion : If swallowed, have the person drink water (two glasses at most). If feeling unwell, consult a physician.[2]
Disposal Plan:
Dispose of unused this compound and any contaminated materials in accordance with local, state, and federal regulations for non-hazardous chemical waste.
Experimental Protocols and Signaling Pathway
This compound is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 4 (S1PR4).[4][5] It is utilized in research to investigate the role of S1PR4 in various biological processes, including allergic asthma and inflammation.[6][7] In experimental models of allergic asthma, this compound has been shown to suppress mast cell degranulation and reduce airway inflammation.[6][7]
Experimental Workflow for In Vitro Mast Cell Degranulation Assay:
The following diagram illustrates a typical workflow for an in vitro experiment investigating the effect of this compound on mast cell degranulation.
Signaling Pathway of S1PR4 in Mast Cells:
The diagram below depicts the signaling pathway inhibited by this compound in mast cells, leading to the suppression of degranulation.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Suppressive Effect of this compound S1P4 Antagonist on Mast Cell Degranulation and Allergic Asthma in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. koreascience.kr [koreascience.kr]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
